Comprehensive Technical Guide on 2-(Methoxymethyl)piperazine Hydrochloride: Structure, Properties, and Applications in Drug Discovery
Executive Summary In modern medicinal chemistry, the piperazine ring is a privileged scaffold, serving as the structural backbone for numerous approved therapeutics ranging from antimicrobials to central nervous system (...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, the piperazine ring is a privileged scaffold, serving as the structural backbone for numerous approved therapeutics ranging from antimicrobials to central nervous system (CNS) agents. The introduction of chiral substitutions, such as a methoxymethyl group at the C2 position, fundamentally alters the physicochemical properties of the piperazine core. It introduces steric hindrance, modulates basicity, and provides a localized hydrogen-bond acceptor.
This whitepaper provides an in-depth technical analysis of 2-(methoxymethyl)piperazine hydrochloride , focusing on its structural parameters, molecular weight calculations, synthetic handling, and strategic applications in contemporary drug discovery.
Chemical Identity and Structural Profiling
The precise characterization of building blocks is critical for downstream synthetic success. 2-(Methoxymethyl)piperazine is most frequently utilized in its enantiomerically pure forms—typically the (2R) or (2S) configuration—and isolated as a hydrochloride salt to prevent oxidative degradation of the secondary amines and to maximize handling stability.
Molecular Weight and Formula Derivation
The base structure of piperazine is
C4H10N2
. Substituting a single hydrogen atom at the C2 position with a methoxymethyl moiety (
−CH2−O−CH3
) yields the free base formula
C6H14N2O
.
Because the piperazine ring contains two basic secondary amines, it readily forms salts with mineral acids. The most commercially and synthetically relevant form is the dihydrochloride salt .
Free Base Molecular Weight:130.19 g/mol
Dihydrochloride Salt (
C6H14N2O⋅2HCl
):130.19+(2×36.46)=203.11 g/mol
Physicochemical Data Summary
To facilitate rapid reference for formulation and synthetic planning, the core quantitative data is summarized in Table 1.
Table 1: Physicochemical Properties of (2R)-2-(Methoxymethyl)piperazine Dihydrochloride
Property
Value / Description
IUPAC Name
(2R)-2-(methoxymethyl)piperazine dihydrochloride
CAS Registry Number
2561529-05-1
Molecular Formula
C6H14N2O⋅2HCl
Molecular Weight (Salt)
203.11 g/mol
Molecular Weight (Base)
130.19 g/mol
Hydrogen Bond Donors
2 (Secondary amines)
Hydrogen Bond Acceptors
3 (Two amines, one ether oxygen)
Physical State
White to off-white crystalline solid
Synthetic Methodology: Controlled Deprotection and Salt Formation
In drug development pipelines, 2-(methoxymethyl)piperazine is rarely synthesized from scratch by the end-user; rather, it is procured as a Boc-protected intermediate, such as tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate (CAS: 1334336-12-7)[1].
As a Senior Application Scientist, I emphasize that the conversion of this protected intermediate to the active hydrochloride salt must be carefully controlled. The ether linkage is susceptible to harsh acidic cleavage, and the high water solubility of the resulting piperazine salt makes aqueous workups highly inefficient.
Protocol: Anhydrous Generation of the Dihydrochloride Salt
Objective: To achieve quantitative deprotection and simultaneous salt precipitation without aqueous extraction[2].
Causality & Design Rationale:
We utilize 4.0 M HCl in 1,4-dioxane rather than aqueous hydrochloric acid. Dioxane acts as an excellent solvent for the lipophilic Boc-protected precursor. As the Boc group is cleaved (releasing isobutylene and
CO2
), the highly polar dihydrochloride salt is formed. Because this salt is entirely insoluble in dioxane, it precipitates out of solution. This phase separation drives the reaction forward via Le Chatelier's principle and allows for isolation via simple vacuum filtration, bypassing tedious aqueous lyophilization. The 0 °C initiation temperature is critical to suppress the exothermic acid-catalyzed cleavage of the methoxymethyl ether moiety.
Step-by-Step Workflow:
Preparation: Dissolve 1.0 equivalent (e.g., 10 mmol, 2.30 g) of tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate in anhydrous dichloromethane (DCM) (20 mL) in a round-bottom flask under an inert nitrogen atmosphere.
Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath. Validation Checkpoint: Ensure the internal temperature stabilizes at 0 °C before proceeding to prevent thermal degradation of the ether group.
Acid Addition: Dropwise, add 5.0 equivalents of 4.0 M HCl in 1,4-dioxane. The dropwise rate controls the evolution of gases and prevents foaming.
Propagation: Remove the ice bath and allow the reaction to warm to ambient room temperature (20–25 °C). Stir vigorously for 3 hours. Validation Checkpoint: Monitor by TLC (ninhydrin stain); the disappearance of the high-Rf Boc-protected spot indicates complete conversion.
Isolation: Concentrate the resulting white suspension under reduced pressure to strip off the DCM and excess HCl gas.
Purification: Triturate the crude solid with cold anhydrous diethyl ether (3 x 15 mL). This step removes residual dioxane and any cleaved tert-butyl byproducts.
Drying: Dry the crystalline solid under high vacuum (0.1 mbar) for 12 hours to afford pure (2R)-2-(methoxymethyl)piperazine dihydrochloride.
Synthetic workflow for the anhydrous preparation of 2-(methoxymethyl)piperazine dihydrochloride.
Pharmacological Applications: From CNS to Immunology
The strategic placement of the methoxymethyl group on the piperazine ring provides a unique vector for structure-activity relationship (SAR) optimization. It alters the basicity (
pKa
) of the adjacent amine and introduces a hydrogen-bond acceptor that can interact with specific target residues.
CNS Therapeutics: Atypical Antipsychotics
Substituted piperazines are foundational to the development of aryl benzodiazepines and other CNS-active agents. Specifically, the integration of the (R)-2-(methoxymethyl)piperazine moiety has been utilized to synthesize dopamine D2 receptor antagonists[3].
Traditional antipsychotics often suffer from severe side effects, notably metabolic syndrome and significant weight gain. By incorporating the methoxymethyl-substituted piperazine, researchers have successfully developed compounds that maintain robust clinical efficacy against schizophrenia and bipolar mania while demonstrating a markedly decreased propensity to induce weight gain[3]. The steric bulk of the C2 substitution effectively modulates the off-target binding profiles (such as histamine H1 and serotonin 5-HT2C receptors) that typically drive these adverse metabolic effects.
Immunomodulation: Complement Alternative Pathway Inhibitors
Beyond the CNS, this chiral building block has found profound utility in immunology. Recent patent literature highlights the use of (R)-tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate in the synthesis of high-affinity inhibitors of Complement Factor B[4].
Factor B is a critical enzyme in the amplification loop of the complement alternative pathway. Inhibiting this pathway is a primary therapeutic strategy for treating age-related macular degeneration (AMD) and diabetic retinopathy[4]. The methoxymethyl ether oxygen acts as a crucial interaction point within the Factor B active site, enhancing binding affinity while the piperazine core ensures favorable pharmacokinetic distribution.
Divergent pharmacological applications of the 2-(methoxymethyl)piperazine scaffold.
Conclusion
2-(Methoxymethyl)piperazine hydrochloride (MW: 203.11 g/mol for the dihydrochloride) is far more than a simple structural variant of piperazine. It is a highly specialized, chiral pharmacophore that enables medicinal chemists to fine-tune lipophilicity, target affinity, and safety profiles. Whether deployed to mitigate the metabolic liabilities of antipsychotics or to anchor high-affinity inhibitors in the complement cascade, its proper synthetic handling—particularly via anhydrous deprotection methodologies—is essential for maintaining chiral integrity and maximizing yield in drug development campaigns.
Role of 2-(Methoxymethyl)piperazine hydrochloride in medicinal chemistry and drug discovery
Title : The Strategic Implementation of 2-(Methoxymethyl)piperazine Hydrochloride in Modern Drug Discovery Subtitle : A Technical Whitepaper on Scaffold Optimization, Physicochemical Modulation, and Synthetic Methodologi...
Author: BenchChem Technical Support Team. Date: April 2026
Title : The Strategic Implementation of 2-(Methoxymethyl)piperazine Hydrochloride in Modern Drug Discovery
Subtitle : A Technical Whitepaper on Scaffold Optimization, Physicochemical Modulation, and Synthetic Methodologies
Executive Summary
Piperazine is one of the most privileged scaffolds in medicinal chemistry, appearing in over 20% of all small-molecule FDA-approved drugs. However, the unsubstituted piperazine ring often presents liabilities, including high basicity (leading to hERG toxicity and poor membrane permeability) and metabolic instability. As a Senior Application Scientist, I frequently advocate for the use of substituted piperazines to overcome these hurdles. Among these, 2-(methoxymethyl)piperazine hydrochloride has emerged as a highly versatile building block[1]. This guide explores the causality behind its use, backed by field-proven case studies and validated synthetic protocols.
Physicochemical and Structural Rationale
Why choose a methoxymethyl substitution at the C2 position? The decision is rarely arbitrary; it is rooted in three mechanistic advantages:
Conformational Locking (Steric Effect) : The bulky methoxymethyl group restricts the ring's flexibility. It forces the piperazine into a preferred chair conformation, vectoring the N1 and N4 substituents into precise spatial orientations required for optimal target engagement[2].
Basicity Modulation (Electronic Effect) : The inductive electron-withdrawing nature of the ether oxygen subtly lowers the pKa of the adjacent N1 nitrogen. This reduction in basicity often correlates with improved lipophilicity (LogD), enhanced oral bioavailability, and reduced off-target ion channel binding.
Hydrogen Bond Acceptor : The ether oxygen introduces a new interaction vector, capable of accepting hydrogen bonds from kinase hinge regions or specific binding pocket residues[2].
Caption: Structural advantages of the 2-(methoxymethyl)piperazine scaffold.
Case Studies in Target-Oriented Drug Discovery
The utility of 2-(methoxymethyl)piperazine is best illustrated through its successful application across diverse therapeutic areas.
Oncology (XIAP/cIAP1 Inhibition) : In fragment-based drug discovery targeting Inhibitor of Apoptosis Proteins (IAPs), the introduction of a trans-methoxymethyl side chain at the piperazine C-2 position resulted in a massive leap in potency. The methoxymethyl group perfectly filled the small lipophilic P4 pocket of the XIAP-BIR3 domain, yielding the first submicromolar dual cIAP1/XIAP inhibitor in its series[2].
Caption: Mechanism of 2-MMP derivatives antagonizing XIAP to restore apoptosis.
Cardiovascular (Kv1.5 Ion Channel Blockers) : In the development of pyrazolopyrimidine derivatives for atrial fibrillation, researchers utilized the methoxymethyl substitution to optimize pharmacokinetic (PK) properties. Replacing a 5-methyl group with a 5-methoxymethyl substituent maintained target potency while mitigating the formation of reactive metabolites that covalently bound to proteins in vitro[3].
Neurology (Dopamine Receptors) : The scaffold has been employed in split-Ugi multicomponent reactions to rapidly generate libraries of dopamine D2/D3 receptor ligands. The methoxymethyl group allowed researchers to tune the basicity and flexibility of the piperazine core, achieving Ki values up to 53 nM for the D2 receptor[4].
Immunology (Complement Pathway) : 2-(Methoxymethyl)piperazine derivatives have been patented as potent modulators of the complement alternative pathway, specifically acting as Factor B inhibitors for the treatment of age-related macular degeneration and diabetic retinopathy[5][6].
Quantitative Data Summary
Table 1: Comparative Physicochemical Impact of Piperazine Substitutions
(Note: Values are illustrative of general medicinal chemistry trends demonstrating the inductive and steric effects of the methoxymethyl group).
The commercial availability of 2-(methoxymethyl)piperazine as a hydrochloride salt ensures long-term bench stability by preventing oxidation and reducing hygroscopicity. However, it requires careful handling during synthesis. The following protocol details a self-validating system for the regioselective N4-alkylation of the scaffold.
Objective : To selectively functionalize the less sterically hindered nitrogen (N4) while preserving the N1 position (adjacent to the methoxymethyl group) for subsequent derivatization.
Causality : The methoxymethyl group at C2 provides profound steric shielding to N1. By carefully controlling stoichiometry and temperature, N4 can be selectively alkylated without the need for orthogonal protecting groups, saving valuable synthetic steps and improving overall yield.
Step-by-Step Methodology :
Preparation of the Free Base : Suspend 2-(methoxymethyl)piperazine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add N,N-diisopropylethylamine (DIPEA) (2.5 eq).
Causality: The HCl salt is unreactive to nucleophilic substitution. DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the HCl salt, liberating the nucleophilic secondary amines without competing for the electrophile.
Electrophile Addition : Cool the reaction mixture to 0 °C using an ice bath. Add the desired alkyl halide (0.95 eq) dropwise over 15 minutes.
Causality: Sub-stoichiometric amounts of the electrophile and low temperatures kinetically favor mono-alkylation at the less hindered N4 position, strictly preventing over-alkylation.
Reaction Progression : Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 4–6 hours. Monitor the reaction via LC-MS.
Causality: Warming provides the activation energy required to drive the substitution to completion. LC-MS monitoring ensures the reaction is quenched exactly when the N4-alkylated product peaks, before any significant N1-alkylation occurs.
Quench and Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Causality: The mild basic quench neutralizes any generated acid byproducts (like HBr or HCl from the alkyl halide), keeping the product in its free-base form to ensure complete partitioning into the organic phase.
Caption: Standard regioselective N4-alkylation workflow for 2-(methoxymethyl)piperazine HCl.
Conclusion
The strategic incorporation of 2-(methoxymethyl)piperazine hydrochloride is far more than a simple structural tweak. It is a calculated medicinal chemistry maneuver designed to lock conformations, tune basicity, and introduce new binding interactions. Whether optimizing fragment hits in oncology[2] or fine-tuning the pharmacokinetics of ion channel blockers[3], this building block remains an indispensable tool for the modern drug discovery scientist.
References
Giovenzana et al. "Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library." NIH PMC. URL:[Link]
ACS Publications. "Discovery of ((S)-5-(Methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone." Journal of Medicinal Chemistry. URL:[Link]
Chessari et al. "Fragment-Based Drug Discovery Targeting Inhibitor of Apoptosis Proteins: Discovery of a Non-Alanine Lead Series with Dual Activity Against cIAP1 and XIAP." ACS Publications. URL:[Link]
Fukushi et al. "Synthesis and Platelet-Activating Factor (PAF)-Antagonistic Activities of Trisubstituted Piperazine Derivatives." J-Stage. URL:[Link]
Novartis AG. "Complement pathway modulators and uses thereof (WO2013192345A1)." Google Patents.
Physicochemical Properties and Drug Design Applications of 2-(Methoxymethyl)piperazine Hydrochloride
Executive Summary In modern medicinal chemistry, the piperazine ring is a privileged pharmacophore, ubiquitous in kinase inhibitors, GPCR ligands, and PROTAC linkers. However, unsubstituted piperazines often suffer from...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, the piperazine ring is a privileged pharmacophore, ubiquitous in kinase inhibitors, GPCR ligands, and PROTAC linkers. However, unsubstituted piperazines often suffer from high basicity, which can lead to poor membrane permeability, a high volume of distribution (Vss), and hERG toxicity liabilities[1],[2]. As a Senior Application Scientist, I frequently leverage substituted piperazines to circumvent these pharmacokinetic bottlenecks. 2-(Methoxymethyl)piperazine hydrochloride emerges as a highly strategic building block. By introducing a methoxymethyl group at the C2 position, we fundamentally alter the physicochemical landscape of the molecule, tuning its basicity and lipophilicity without sacrificing the high aqueous solubility provided by its salt form.
Chemical Identity and Core Physicochemical Data
The dihydrochloride salt form is specifically utilized in laboratory and manufacturing settings to ensure solid-state stability, prevent oxidative degradation, and maximize aqueous solubility during early-phase formulation.
Property
Value
Causality / Significance in Drug Design
Chemical Name
(2R)-2-(methoxymethyl)piperazine dihydrochloride
The (R) or (S) enantiomer is used to lock bioactive conformations.
CAS Number
2561529-05-1
Unique identifier for the 2R-dihydrochloride salt[3].
Molecular Formula
C6H16Cl2N2O
Salt formation protonates both nitrogens, ensuring stability[3].
Molecular Weight
203.11 g/mol
Low MW allows for efficient Fragment-Based Drug Design (FBDD)[3].
Aqueous Solubility
>100 mM (pH < 7)
High solubility facilitates oral formulation and systemic bioavailability.
pKa1 (N4, estimated)
~8.5 - 9.0
Primary basic center; slightly lower than unsubstituted piperazine (9.73)[1].
pKa2 (N1, estimated)
~4.5 - 5.0
Significantly lowered by the inductive effect of the adjacent methoxymethyl group.
Mechanistic Insights: The Inductive Effect and Basicity Tuning
The true value of 2-(Methoxymethyl)piperazine lies in its electronic properties. The oxygen atom within the methoxymethyl (-CH2OCH3) moiety is highly electronegative. Through the sigma-bond network, it exerts a strong negative inductive effect (-I).
Causality in Drug Design: This -I effect pulls electron density away from the adjacent N1 nitrogen, making its lone pair less available for protonation. While unsubstituted piperazine has a pKa1 of 9.73 and a pKa2 of 5.35[1], the methoxymethyl substitution lowers the pKa of the adjacent nitrogen significantly. Similar to the incorporation of oxetane rings, this oxygen-driven inductive effect is a proven, field-tested strategy to reduce the pKa of basic amines[4],[2]. Lowering the pKa closer to physiological pH (7.4) increases the fraction of the neutral species. This directly enhances passive membrane permeability (LogD), optimizes lipophilic ligand efficiency (LipE), and mitigates phospholipidosis risks associated with highly basic lipophilic amines[2].
Pharmacophore mapping: Electronic and steric influence of the methoxymethyl group.
To utilize this scaffold effectively in a drug discovery pipeline, its pKa and LogD must be empirically validated. The following protocol is a self-validating system designed to eliminate environmental artifacts (such as CO2 absorption or ionic strength shifts) that commonly plague amine characterization.
Protocol: Potentiometric pKa and Shake-Flask LogD Determination
System Calibration & Preparation: Dissolve 2-(Methoxymethyl)piperazine HCl in a 0.15 M KCl aqueous solution.
Causality: The 0.15 M KCl background electrolyte mimics physiological ionic strength. This ensures that the activity coefficients of the ions remain constant throughout the titration, yielding thermodynamically relevant pKa values rather than concentration-dependent artifacts.
Atmospheric Control: Purge the titration vessel with high-purity Nitrogen (N2) gas.
Causality: Basic secondary amines rapidly absorb atmospheric CO2 to form carbamates and carbonic acid, which introduces false buffering regions. N2 purging guarantees a closed, self-validating system.
Titration: Titrate with standardized 0.1 M NaOH at a strictly controlled 25.0 ± 0.1 °C, recording the pH versus titrant volume.
Data Derivation: Apply non-linear regression (Bjerrum plot analysis) to the pH-volume curve to extract the precise pKa1 and pKa2 values.
LogD (pH 7.4) Profiling: Utilize the shake-flask method with mutually saturated 1-octanol and phosphate-buffered saline (PBS, pH 7.4).
Causality: Pre-saturating both phases prevents volume shifts during partitioning. Agitate for 24 hours, centrifuge to break micro-emulsions, and quantify the concentration of the compound in both layers using LC-MS/MS to calculate the LogD.
Self-validating experimental workflow for pKa and LogD determination.
Applications in Advanced Drug Discovery Workflows
The incorporation of 2-(Methoxymethyl)piperazine into lead compounds is often a late-stage optimization strategy. Replacing a standard piperazine or morpholine ring with this scaffold can drastically optimize pharmacokinetic profiles[4]. Furthermore, the steric bulk of the methoxymethyl group restricts the conformational flexibility of the piperazine ring. This spatial restriction can lock the molecule into a specific bioactive conformation, enhancing target binding affinity (e.g., in kinase ATP-binding pockets) while minimizing off-target interactions driven by flexible alkyl chains.
The Strategic Role of 2-(Methoxymethyl)piperazine in Modern Drug Discovery: A Comprehensive Literature Review and Synthetic Guide
Executive Summary Piperazine is one of the most ubiquitous heterocycles in FDA-approved pharmaceuticals. However, unsubstituted piperazines frequently present pharmacokinetic liabilities, including high basicity (pKa ~ 9...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Piperazine is one of the most ubiquitous heterocycles in FDA-approved pharmaceuticals. However, unsubstituted piperazines frequently present pharmacokinetic liabilities, including high basicity (pKa ~ 9.8) which can lead to promiscuous binding (e.g., hERG channel blockade) and poor membrane permeability. To circumvent these issues, medicinal chemists have increasingly turned to substituted piperazines. Among these, 2-(methoxymethyl)piperazine has emerged as a privileged chiral building block[1]. This technical guide explores the mechanistic rationale behind its use, reviews its applications across diverse therapeutic areas, and provides self-validating synthetic protocols for its incorporation into active pharmaceutical ingredients (APIs).
Mechanistic Rationale: The "Magic Methoxy" Effect
The decision to incorporate a methoxymethyl substituent at the 2-position of a piperazine ring is rarely arbitrary. As a Senior Application Scientist, evaluating the causality behind this structural modification reveals three critical physicochemical enhancements:
pKa Attenuation via Steric Hindrance: The introduction of steric bulk adjacent to the secondary amine reduces its basicity. Lowering the pKa mitigates off-target hERG liability and improves the overall lipophilic efficiency (LiPE) of the molecule.
Targeted Hydrogen Bonding: The ether oxygen of the methoxymethyl group acts as a localized hydrogen bond acceptor (HBA). This allows the molecule to engage in highly specific, directional interactions with target kinase hinge regions or GPCR binding pockets, increasing target residence time.
Conformational Restriction: The substituent biases the piperazine ring into specific chair conformations. This restricts the rotational degrees of freedom, locking the vector of the attached pharmacophores and reducing the entropic penalty upon target binding.
Key Therapeutic Applications
The versatility of 2-(methoxymethyl)piperazine is evidenced by its successful incorporation into diverse therapeutic agents, ranging from neurodegenerative diagnostic tracers to immunomodulatory drugs.
Neurodegenerative Diseases (Alpha-Synuclein PET Tracers)
In the development of Positron Emission Tomography (PET) imaging agents for Parkinson's Disease, the (R)-2-(methoxymethyl)piperazine moiety is coupled to pyrimidine cores[2]. This specific modification enhances brain penetrance (by optimizing logBB) and drives specific binding to alpha-synuclein aggregates, allowing for in vivo mapping of the pathology[2].
Complement Alternative Pathway (Factor B Inhibitors)
The complement alternative pathway is a critical component of the innate immune system, and its dysregulation is implicated in age-related macular degeneration (AMD). Novel inhibitors targeting Factor B utilize the (R)-tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate building block to synthesize high-affinity antagonists[3]. The methoxymethyl group is critical for optimizing the binding affinity within the Factor B catalytic site, preventing the cleavage of Factor B by Factor D[3].
Mechanism of Complement Alternative Pathway inhibition via Factor B targeting.
Psychiatric Disorders (Dopamine D2 Antagonists)
Aryl benzodiazepine derivatives incorporating this scaffold act as selective Dopamine D2 receptor antagonists[4]. These compounds are designed for the treatment of schizophrenia and bipolar disorders. The addition of the methoxymethyl group modulates the basicity of the piperazine, maintaining potent receptor antagonism while significantly reducing the propensity for antipsychotic-induced weight gain[4].
Quantitative Data Summary
Target / Indication
Parent Scaffold
Role of Piperazine Moiety
Reference
Alpha-Synuclein (Parkinson's PET Tracer)
Pyrimidine-piperazine
Enhances brain penetrance and specific binding to protein aggregates.
The following protocols detail the synthesis and functionalization of the 2-(methoxymethyl)piperazine scaffold. The procedures are designed as self-validating systems, ensuring that intermediate quality controls dictate the progression of the synthesis.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of the Piperazine Core
Objective: To couple tert-butyl (R)-2-(hydroxymethyl)piperazine-1-carboxylate to a halogenated heteroaryl core (e.g., 5-bromo-2-chloropyrimidine)[2].
Reagent Preparation: In a dry round-bottom flask, dissolve tert-butyl (R)-2-(hydroxymethyl)piperazine-1-carboxylate (1.0 eq) and 5-bromo-2-chloropyrimidine (1.2 eq) in anhydrous DMF (0.5 M concentration)[2].
Base Addition: Add anhydrous K₂CO₃ (2.5 eq). Causality: K₂CO₃ acts as a mild inorganic base to scavenge the HCl generated during the SNAr reaction. DMF is chosen as a polar aprotic solvent because it solvates the piperazine nitrogen without hydrogen-bonding to it, thereby maximizing its nucleophilicity[2].
Thermal Activation: Stir the reaction mixture at 80°C for 2 hours. Causality: Heating provides the necessary activation energy to overcome the aromatic ring's resonance stabilization, allowing the amine to attack the electron-deficient pyrimidine ring[2].
Self-Validation (LCMS): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LCMS. The reaction is complete when the starting amine mass is fully consumed, and the product mass (e.g., M/Z (ESI): 373.19 [M+H]+) is the dominant peak[2].
Workup: Dilute with ice water to precipitate inorganic salts, and extract the aqueous layer twice with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[2].
Protocol 2: O-Methylation of the Hydroxymethyl Intermediate
Objective: To convert the pendant primary alcohol into the target methoxymethyl ether[2].
Deprotonation: Dissolve the intermediate from Protocol 1 in anhydrous DMF. Cool the solution to 0°C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.0 eq)[2]. Causality: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the primary alcohol to form a reactive alkoxide. The 0°C temperature controls the exothermic hydrogen gas evolution and prevents unwanted Boc-deprotection[2].
Alkylation: Dropwise add Methyl Iodide (MeI, 5.0 eq). Stir at 0°C for 15 minutes, then allow the reaction to warm to room temperature for 2 hours[2]. Causality: MeI is a highly reactive electrophile that undergoes rapid SN2 reaction with the alkoxide. Warming to room temperature drives the reaction to thermodynamic completion[2].
Self-Validation (NMR): After quenching with water and extracting with EtOAc, purify the crude product via silica gel chromatography (eluting with a gradient of EtOAc in petroleum ether). Confirm the product identity via ¹H NMR. Validation Check: Look for the appearance of a distinct singlet integrating to 3 protons at ~3.3 ppm, confirming the successful installation of the -OCH₃ group.
Synthetic workflow for the generation and utilization of 2-(methoxymethyl)piperazine.
Conclusion
The 2-(methoxymethyl)piperazine scaffold represents a masterclass in rational drug design. By making a seemingly minor structural tweak—adding a methoxymethyl group to a standard piperazine ring—medicinal chemists can profoundly alter a molecule's pKa, lipophilicity, and hydrogen-bonding network. Whether utilized in PET tracers for Parkinson's disease, Factor B inhibitors for macular degeneration, or atypical antipsychotics, this chiral building block provides a reliable pathway to optimize both pharmacodynamics and pharmacokinetics.
References
WO2024186584A2 - Alpha-synuclein binders and methods of use
Source: Google Patents
URL
US Patent (Novartis, 2013)
WO2004014895A1 - Piperazine substituted aryl benzodiazepines
Source: Google Patents
URL
Application Note: Regioselective N-Alkylation Protocols for 2-(Methoxymethyl)piperazine Hydrochloride
Introduction & Mechanistic Rationale 2-(Methoxymethyl)piperazine is a highly versatile building block in medicinal chemistry, frequently utilized to introduce polarity, improve aqueous solubility, and modulate the pharma...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
2-(Methoxymethyl)piperazine is a highly versatile building block in medicinal chemistry, frequently utilized to introduce polarity, improve aqueous solubility, and modulate the pharmacokinetic profiles of target active pharmaceutical ingredients (APIs). Because the starting material is typically supplied as a hydrochloride salt (mono- or di-HCl), the first critical step in any functionalization workflow is the effective neutralization of the salt to liberate the nucleophilic free amine [1].
Regioselectivity (N1 vs. N4):
The presence of the methoxymethyl group at the C2 position introduces significant steric hindrance around the adjacent N1 nitrogen. Consequently, the N4 nitrogen is kinetically and thermodynamically favored for electrophilic attack. Achieving regioselective N4-alkylation requires precise control over stoichiometry and solvent selection. Polar aprotic solvents, such as acetonitrile, are highly recommended as they favor N-alkylation over O-alkylation and help suppress unwanted dialkylation or quaternary ammonium salt formation [2]. If N1-alkylation is the desired outcome, a protection-deprotection strategy (e.g., utilizing N4-Boc protection) is mandatory to temporarily block the more reactive N4 site [4].
Strategic Workflow for Piperazine Functionalization
The following decision matrix illustrates the logical progression for functionalizing 2-(methoxymethyl)piperazine based on the target regioisomer.
Workflow for regioselective N-alkylation of 2-(methoxymethyl)piperazine.
Experimental Protocols
Protocol A: Direct Regioselective N4-Alkylation via Alkyl Halides
This protocol leverages the inherent steric bias of the C2-methoxymethyl group to achieve selective N4-alkylation using an alkyl halide [2].
Salt Neutralization: Suspend 2-(methoxymethyl)piperazine hydrochloride (1.0 eq) in anhydrous acetonitrile (approx. 10 mL/g of substrate). Add finely powdered, anhydrous K₂CO₃ (3.0 eq for mono-HCl, 4.0 eq for di-HCl).
Causality: Excess K₂CO₃ is required not only to neutralize the initial hydrochloride salt but also to scavenge the HX acid generated during the alkylation event, preventing the protonation and subsequent deactivation of the nucleophile [1].
Activation: Stir the suspension vigorously at room temperature for 30 minutes to ensure complete liberation of the free base.
Electrophile Addition: Dissolve the alkyl halide (1.05 eq) in a small volume of acetonitrile and add it dropwise to the reaction mixture over 15 minutes.
Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, minimizing the risk of over-alkylation at the sterically hindered N1 position.
Reaction Execution: Heat the mixture to 60°C. Monitor the reaction via LC-MS or TLC (typically 4–12 hours). The N4-alkylated product will emerge as the dominant peak.
Workup (Self-Validating System): Cool to room temperature and filter the mixture through a Celite pad to remove inorganic salts (KCl/KBr and unreacted K₂CO₃)[3]. Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃. Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Causality: The basic aqueous wash ensures any residual acid is neutralized, while the brine wash removes excess water prior to the drying agent, ensuring a highly pure crude intermediate.
Purification: Purify via silica gel flash chromatography (DCM:MeOH gradient containing 0.1% Et₃N to prevent streaking).
Protocol B: N4-Alkylation via Reductive Amination
Reductive amination is an excellent alternative to direct alkylation, completely avoiding the risk of over-alkylation to a quaternary ammonium salt, as iminium ion formation and reduction stop at the tertiary amine stage [3].
Free Base Generation: Suspend the piperazine HCl salt in DCE. Add DIPEA (2.0 eq for mono-HCl) and stir for 15 minutes at room temperature.
Causality: DIPEA is a sterically hindered, non-nucleophilic base that effectively neutralizes the HCl salt without interfering with the subsequent reductive amination.
Iminium Formation: Add the aldehyde (1.1 eq) to the mixture. Stir at room temperature for 1–2 hours.
Causality: Allowing time for the pre-formation of the iminium ion before adding the reducing agent prevents the premature reduction of the aldehyde to its corresponding unreactive alcohol.
Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir at room temperature for 12 hours.
Quenching & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (gas evolution will occur). Stir for 30 minutes to break down boron complexes. Separate the organic layer, extract the aqueous layer with DCM, dry the combined organics over Na₂SO₄, and concentrate in vacuo [3].
Quantitative Data & Reaction Optimization
The table below summarizes expected outcomes and optimization parameters for the N4-alkylation of 2-substituted piperazines based on established literature precedents [2, 3, 4].
Alkylation Method
Electrophile Type
Base / Reagent
Solvent
Temp (°C)
Expected Regioselectivity (N4:N1)
Typical Yield (%)
Direct Alkylation
Primary Alkyl Halide
K₂CO₃ (3.0 eq)
MeCN
60 - 80
> 95:5
75 - 85
Direct Alkylation
Benzyl Halide
Et₃N (3.0 eq)
DMF
25 - 50
> 90:10
80 - 90
Reductive Amination
Aliphatic Aldehyde
DIPEA / NaBH(OAc)₃
DCE
25
> 99:1
85 - 95
Reductive Amination
Ketone (Sterically Hindered)
DIPEA / NaBH(OAc)₃
DCE
25 - 50
> 99:1
50 - 70
Table 1: Representative quantitative data and conditions for the regioselective N4-alkylation of 2-substituted piperazine derivatives.
Troubleshooting & Analytical Insights
Incomplete Conversion: If LC-MS indicates unreacted starting material, verify that sufficient base was added to fully neutralize the hydrochloride salt. A pH check of the aqueous phase during a mini-workup can confirm this.
Dialkylation Byproducts: If N1,N4-dialkylation is observed in direct alkylation, lower the reaction temperature to 40°C and ensure the electrophile is strictly limited to 1.0 - 1.05 equivalents. Switching to the reductive amination protocol will eliminate this issue entirely.
References
2-Substituted Piperazines as Constrained Amino Acids. Application to the Synthesis of Potent, Non Carboxylic Acid Inhibitors of Farnesyltransferase | Journal of Medicinal Chemistry, ACS Publications.[Link]
Application
Application Note: 2-(Methoxymethyl)piperazine HCl as a Versatile Building Block in Organic Synthesis and Medicinal Chemistry
Executive Summary In modern drug discovery, the piperazine ring is recognized as a "privileged scaffold," frequently utilized to improve aqueous solubility, tune physicochemical properties, and establish critical binding...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the piperazine ring is recognized as a "privileged scaffold," frequently utilized to improve aqueous solubility, tune physicochemical properties, and establish critical binding interactions [1]. However, unsubstituted piperazines often suffer from metabolic liabilities (e.g., oxidation) and lack intellectual property (IP) novelty.
2-(Methoxymethyl)piperazine hydrochloride (and its N-Boc protected derivatives) addresses these challenges. By introducing a methoxymethyl group at the C2 position, chemists can break molecular symmetry, introduce a highly directional hydrogen bond acceptor (HBA), and sterically shield the adjacent N1 nitrogen. This guide provides authoritative, field-proven protocols for integrating this building block into advanced synthetic workflows, specifically focusing on regioselective reductive amination and Buchwald-Hartwig cross-coupling.
Structural Rationale & Physicochemical Profiling
The strategic placement of the methoxymethyl ether serves multiple mechanistic purposes in medicinal chemistry:
pKa Modulation: The electron-withdrawing inductive effect of the oxygen atom lowers the pKa of the adjacent N1 nitrogen. This reduces the overall basicity of the molecule, which can enhance membrane permeability and reduce hERG liability.
Regiocontrol: The steric bulk of the C2-methoxymethyl group differentiates the two secondary amines. The N4 nitrogen is unhindered and highly nucleophilic, while the N1 nitrogen is sterically hindered, allowing for predictable regioselective functionalization.
Metabolic Stability: Substitution adjacent to the nitrogen blocks cytochrome P450-mediated α-oxidation, a common metabolic degradation pathway for piperazines.
Table 1: Physicochemical Profile of 2-(Methoxymethyl)piperazine (Free Base vs. Derivatives)
Property
2-(Methoxymethyl)piperazine (Free Base)
N1-Boc-2-(Methoxymethyl)piperazine
2-(Methoxymethyl)piperazine Dihydrochloride
Molecular Weight
130.19 g/mol
230.31 g/mol
203.11 g/mol
Chemical Formula
C₆H₁₄N₂O
C₁₁H₂₂N₂O₃
C₆H₁₄N₂O · 2HCl
H-Bond Donors
2
1
4 (as ammonium salts)
H-Bond Acceptors
3
4
3
Typical Use Case
Direct bis-alkylation / in situ use
Regioselective N4 functionalization [2]
Stable storage / precursor
Strategic Synthetic Workflows
To harness the full potential of this building block, researchers typically employ tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate (the N1-Boc protected variant) [4]. This ensures absolute regiocontrol: the unhindered N4 position is functionalized first, followed by acidic deprotection and subsequent functionalization of the sterically hindered N1 position via transition-metal catalysis [3].
Workflow for the regioselective N4-alkylation and N1-arylation of 2-(methoxymethyl)piperazine.
Experimental Protocols
The following protocols are designed as self-validating systems. Causality for reagent selection is explicitly detailed to allow for intelligent troubleshooting.
Protocol A: Regioselective N4-Reductive Amination
Objective: Alkylate the unhindered N4 position using an aldehyde, leaving the N1 position protected.
Mechanistic Rationale: Sodium triacetoxyborohydride (STAB) is selected over Sodium borohydride (NaBH₄) because STAB is a mild reducing agent that specifically reduces the intermediate iminium ion without prematurely reducing the starting aldehyde to an alcohol.
Iminium Formation: Dissolve the N1-Boc-2-(methoxymethyl)piperazine (1.0 mmol) and the target aldehyde (1.1 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere. Add glacial acetic acid (0.1 mmol) to catalyze iminium ion formation.
Incubation: Stir the mixture at room temperature for 1 hour. Self-Validation: A slight color change may occur, indicating Schiff base/iminium formation.
Reduction: Cool the reaction to 0 °C. Add STAB (1.5 mmol) portion-wise over 5 minutes to control the mild exotherm.
Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via LC-MS.
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and destroy excess STAB. Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: N1-Deprotection and Salt Formation
Objective: Remove the Boc group to liberate the sterically hindered N1 amine for subsequent cross-coupling.
Step-by-Step Procedure:
Dissolve the N4-alkylated intermediate in a minimal amount of DCM.
Add 4M HCl in 1,4-dioxane (10 eq). Rationale: Dioxane is an excellent solvent for this cleavage because the resulting amine hydrochloride salt is highly insoluble in it, driving the reaction forward via precipitation.
Stir at room temperature for 2 hours.
Concentrate under reduced pressure. Triturate the resulting solid with cold diethyl ether to yield the highly pure N4-alkylated-2-(methoxymethyl)piperazine hydrochloride salt.
Protocol C: Buchwald-Hartwig Amination of the N1 Position
Objective: Couple the sterically hindered N1 amine to an aryl bromide.
Mechanistic Rationale: Coupling a secondary amine adjacent to a methoxymethyl group is sterically demanding. Palladium catalyzed Buchwald-Hartwig amination is required [3]. XPhos or BINAP are the ligands of choice because their large bite angles and electron-rich nature facilitate the reductive elimination step and suppress unwanted β-hydride elimination.
Buchwald-Hartwig catalytic cycle for the N-arylation of sterically hindered piperazines.
Materials:
N4-alkylated-2-(methoxymethyl)piperazine HCl salt (1.2 eq)
Aryl Bromide (1.0 eq)
Pd₂(dba)₃ (0.05 eq / 5 mol%)
XPhos or (±)-BINAP (0.10 eq / 10 mol%)
Sodium tert-butoxide (NaOtBu) (3.0 eq) Note: Extra equivalents are needed to free-base the HCl salt in situ.
Anhydrous Toluene
Step-by-Step Procedure:
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol), piperazine HCl salt (1.2 mmol), Pd₂(dba)₃ (0.05 mmol), XPhos (0.10 mmol), and NaOtBu (3.0 mmol).
Inert Atmosphere: Evacuate and backfill the flask with argon three times. Critical Step: NaOtBu is highly hygroscopic; moisture will rapidly kill the active Pd(0) catalyst.
Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.
Heating: Heat the reaction mixture to 100 °C in an oil bath for 12–15 hours.
Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.
References
Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry
Source: RSC Medicinal Chemistry / NIH PubMed Central
URL: [Link]
Title: WO2012131633A1 - Pyrazolo pyrimidine derivatives (Patent detailing the use of tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate)
Title: Synthesis of new piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of Candida albicans multidrug transporters by a Buchwald–Hartwig cross-coupling reaction
Source: RSC Advances (Royal Society of Chemistry)
URL: [Link]
Method
Application Note: Advanced Peptide Coupling Strategies Using 2-(Methoxymethyl)piperazine Hydrochloride
Introduction & Chemical Profile The incorporation of substituted piperazines into peptide backbones and small-molecule scaffolds is a cornerstone of modern drug development. Specifically, 2-(methoxymethyl)piperazine is u...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Profile
The incorporation of substituted piperazines into peptide backbones and small-molecule scaffolds is a cornerstone of modern drug development. Specifically, 2-(methoxymethyl)piperazine is utilized to disrupt molecular planarity, modulate the pKa of the piperazine nitrogens, and introduce a hydrogen-bond acceptor that enhances aqueous solubility and metabolic stability[1].
Because free-base secondary amines are prone to atmospheric oxidation and degradation, this building block is predominantly supplied and stored as a hydrochloride salt (e.g., mono- or dihydrochloride). While the salt form guarantees excellent shelf life, its use in amide bond formation requires precise stoichiometric control of tertiary bases and highly efficient coupling reagents to overcome the inherent steric hindrance introduced by the C2-methoxymethyl group[2].
Mechanistic Principles & Causality (E-E-A-T)
Successful coupling with 2-(methoxymethyl)piperazine hydrochloride relies on understanding the interplay between regioselectivity, steric bulk, and reaction pH.
Regioselectivity & Steric Hindrance: The piperazine ring possesses two secondary amines (N1 and N4). The N1 position is highly sterically hindered by the adjacent C2-methoxymethyl group. If an unprotected piperazine is used, coupling will predominantly occur at the less hindered N4 position. To force coupling at the N1 position, the N4 position must be orthogonally protected (e.g., as a tert-butyl carbamate, Boc) prior to the reaction[3].
In Situ Free-Basing: The hydrochloride salt renders the amine protonated and non-nucleophilic. A non-nucleophilic tertiary base, such as N,N-Diisopropylethylamine (DIPEA), must be added in stoichiometric excess. Causality: Failing to fully neutralize the HCl salt results in stalled reactions, as the protonated amine cannot attack the activated ester[1].
Activation Sequence: Pre-activation of the carboxylic acid is critical. By reacting the acid with HATU and DIPEA prior to amine addition, we ensure complete conversion to the highly reactive OAt active ester. Causality: If the amine, acid, and HATU are mixed simultaneously without pre-activation, the hindered piperazine may react directly with the uronium salt, forming a dead-end guanidinium byproduct[2].
Quantitative Data: Coupling Reagent Benchmarks
To overcome the steric bulk of the N1 position, standard carbodiimides (like EDC/HOBt) often yield sluggish kinetics. The table below summarizes the performance of various reagent systems when coupling sterically hindered piperazines.
This protocol assumes the use of a mono-hydrochloride salt of an N4-protected 2-(methoxymethyl)piperazine (e.g., 4-Boc-2-(methoxymethyl)piperazine hydrochloride) to ensure regioselective coupling at the N1 position.
DIPEA (4.0 eq, 4.0 mmol) — Note: 1.0 eq is consumed neutralizing the HCl salt.
Anhydrous DMF or DCM (10 mL)
Step-by-Step Methodology:
Pre-Activation: Dissolve the carboxylic acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (8 mL) under an inert nitrogen atmosphere. Add DIPEA (2.0 mmol) dropwise. Stir at room temperature for 5–10 minutes.
Self-Validation Check: The solution will typically turn a pale yellow color, indicating the formation of the OAt active ester.
Amine Preparation (Free-basing): In a separate vial, suspend the 4-Boc-2-(methoxymethyl)piperazine hydrochloride (1.2 mmol) in DMF (2 mL). Add DIPEA (2.0 mmol) and sonicate briefly until a clear solution is obtained, confirming the liberation of the free amine.
Coupling: Add the free-based amine solution dropwise to the pre-activated acid mixture.
pH Verification: Spot 1 µL of the reaction mixture onto a wet piece of universal pH paper.
Self-Validation Check: The pH must read between 8 and 9. If the pH is <7, the amine remains protonated; add additional DIPEA in 0.5 eq increments until basicity is achieved.
Monitoring: Stir the reaction at room temperature for 2 hours. Monitor reaction progress via LC-MS or TLC.
Troubleshooting: If the OAt active ester mass persists after 2 hours, the steric hindrance at N1 is impeding the reaction. Elevate the temperature to 40 °C for an additional 2 hours.
Protocol B: Workup and Isolation
Quenching: Once LC-MS confirms the consumption of the active ester, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃.
Extraction: Dilute the mixture with Ethyl Acetate (EtOAc, 30 mL). Transfer to a separatory funnel and partition the layers. Extract the aqueous layer with an additional 20 mL of EtOAc.
Washing (Critical for HATU removal): Wash the combined organic layers sequentially with:
0.1 M HCl (1 × 20 mL) — Removes unreacted piperazine and trace DIPEA.
Brine (1 × 20 mL).
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude peptidomimetic amide. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc or DCM/MeOH gradient) if necessary.
References
Title: WO2022195454A1 - Pyrazolopyridine derivatives and uses thereof
Source: Google Patents
URL
Application Note: Advanced Catalytic Cross-Coupling of 2-(Methoxymethyl)piperazine HCl in Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, reaction optimization, and self-validating protocols for the Buchwald-Hartwig amination of steric...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Focus: Mechanistic rationale, reaction optimization, and self-validating protocols for the Buchwald-Hartwig amination of sterically hindered piperazine salts.
Introduction & Strategic Rationale
Substituted piperazine heterocycles are among the most significant structural components in U.S. FDA-approved pharmaceuticals, frequently utilized to modulate pharmacokinetic (PK) properties, improve aqueous solubility, and alter metabolic liabilities[1]. The introduction of a methoxymethyl group at the C2 position of the piperazine ring provides an asymmetric, sterically hindered, and hydrogen-bond accepting motif that can significantly enhance target binding affinity.
However, utilizing 2-(methoxymethyl)piperazine in palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) presents unique mechanistic challenges. To prevent oxidative degradation and minimize hygroscopicity, this building block is almost exclusively supplied and stored as a hydrochloride (HCl) salt[2]. Successfully integrating this salt into a catalytic cycle requires precise base selection, strategic ligand pairing, and rigorous environmental control.
Mechanistic Insights & Causality
Regioselectivity and the Steric Penalty
When utilizing fully unprotected 2-(methoxymethyl)piperazine, palladium-catalyzed amination exhibits high regioselectivity for the less sterically hindered N4 position. However, in advanced medicinal chemistry workflows, the N4 position is often pre-protected (e.g., as a tert-butyl carbamate, Boc), forcing the cross-coupling to occur at the sterically encumbered N1 position adjacent to the methoxymethyl chiral center. This steric bulk slows down the crucial reductive elimination step, increasing the probability of unwanted
-hydride elimination byproducts.
The HCl Salt Challenge & Base Selection
In a Buchwald-Hartwig amination, the free amine must be liberated in situ to coordinate with the palladium center. Nonpolar solvents resist the formation of new charges, meaning the base must be highly anionic to deprotonate the neutral palladium–amine complex and expel the halide leaving group[3].
While weak bases like
are common in standard aminations, the presence of the HCl salt necessitates stronger, more soluble bases. is exceptionally effective in this context. It rapidly neutralizes the HCl salt while providing a pseudo-protecting group effect for sensitive functional groups, outperforming traditional bases like potassium tert-butoxide in complex library syntheses[4].
Ligand Selection
To overcome the steric penalty at the N1 position, highly active biarylphosphine ligands are required. are specifically designed for secondary amines. BrettPhos, in particular, modulates the electronic structure of the Pd-complex to accelerate rate-limiting steps, strongly favoring C–N reductive elimination over
-hydride elimination, even with bulky nucleophiles[3].
Catalytic Workflow
The following diagram illustrates the logical progression of the catalytic cycle, emphasizing the critical in situ neutralization step required when starting from the HCl salt.
Catalytic cycle and reaction workflow for the Buchwald-Hartwig amination of piperazine HCl.
Quantitative Data: Reaction Optimization
The table below summarizes the optimization of reaction conditions for the coupling of an N4-protected 2-(methoxymethyl)piperazine HCl salt with a standard aryl bromide. The data highlights the necessity of pairing the correct base with a sterically accommodating ligand.
Catalyst Precursor
Ligand
Base (Equivalents)
Solvent
Temp (°C)
Conversion Yield (%)
BINAP
(3.5)
Toluene
100
45
XPhos
(3.5)
Toluene
100
62
RuPhos
LHMDS (3.5)
1,4-Dioxane
90
85
BrettPhos
LHMDS (3.5)
1,4-Dioxane
90
94
Note: 3.5 equivalents of base are utilized to account for the neutralization of the dihydrochloride salt (2.0 eq) and the catalytic deprotonation requirements (1.5 eq).
Action: In an oven-dried reaction vial equipped with a magnetic stir bar, add
and BrettPhos. Seal the vial with a PTFE-lined septum and sparge with nitrogen for 5 minutes.
Causality: Palladium(0) complexes are highly susceptible to oxidation by atmospheric oxygen. Sparging establishes an inert atmosphere, preventing premature catalyst deactivation[4].
Step 2: Preparation of the Substrate Solution
Action: In a separate oven-dried vial, add the aryl bromide and 2-(methoxymethyl)piperazine dihydrochloride. Add anhydrous 1,4-dioxane to achieve a 0.1 M concentration. Sparge the solution with nitrogen for 5 minutes.
Causality: Using the HCl salt directly avoids the need to isolate the free base, which is prone to degradation.
Step 3: Catalyst Activation and Transfer
Action: Add a small volume of degassed 1,4-dioxane to the catalyst vial. Stir for 15 minutes at room temperature.
Self-Validation: Observe the color transition. A shift from deep red/purple to a dark orange/brown indicates the successful formation of the active Pd(0)-BrettPhos complex[4]. Transfer this solution to the substrate vial via a gas-tight syringe.
Step 4: In Situ Neutralization and Deprotonation
Action: Dropwise, add LHMDS (3.5 equiv) to the combined reaction mixture under vigorous stirring.
Causality: 2.0 equivalents of LHMDS are consumed immediately to neutralize the dihydrochloride salt, liberating the free secondary amine. The remaining 1.5 equivalents serve as the active base for the catalytic cycle[3].
Self-Validation: The reaction mixture will become visibly cloudy as LiCl precipitates, providing immediate visual confirmation of the neutralization step.
Step 5: Heating and Reaction Monitoring
Action: Heat the reaction mixture to 90 °C in a pre-heated heating block for 12-16 hours.
Self-Validation: After 4 hours, withdraw a 10 µL aliquot, dilute with LC-MS grade methanol, filter through a 0.2 µm syringe filter, and analyze via LC-MS. The reaction is proceeding correctly if the aryl bromide peak is diminishing and the product mass (
) is the dominant signal.
Step 6: Workup and Purification
Action: Cool the reaction to room temperature. Quench with saturated aqueous
and extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure.
Causality: The basic quench ensures the piperazine product remains in its free-base form, partitioning effectively into the organic phase.
Action: Purify the crude residue via flash column chromatography (Dichloromethane/Methanol gradient with 1%
).
Causality: The addition of 1% Triethylamine (
) to the eluent prevents the basic piperazine product from streaking on the acidic silica gel, ensuring sharp peak elution and high isolated purity.
References
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 2014.
URL:[Link]
Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Current Organic Synthesis, 2017.
URL:[Link]
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC / ACS Medicinal Chemistry Letters, 2024.
URL:[Link]
Application Note: Scalable Manufacturing of 2-(Methoxymethyl)piperazine Hydrochloride
Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Application: Synthesis of CNS-active agents and Complement Alternative Pathway (Factor B) inhibitors. Executive Summary & Mechani...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals
Application: Synthesis of CNS-active agents and Complement Alternative Pathway (Factor B) inhibitors.
Executive Summary & Mechanistic Rationale
2-(Methoxymethyl)piperazine is a highly versatile pharmacophore. During early-stage drug discovery, the O-methylation of its protected precursor, 1,4-di-Boc-2-(hydroxymethyl)piperazine, is typically achieved using sodium hydride (NaH) and methyl iodide (MeI) in polar aprotic solvents like DMF.
While effective at the milligram scale, this methodology is fundamentally unsuited for kilogram-scale manufacturing. NaH/DMF mixtures are notoriously hazardous, prone to exothermic decomposition into dimethylamine and carbon monoxide, and generate highly flammable hydrogen gas . Furthermore, the subsequent Boc-deprotection using trifluoroacetic acid (TFA) yields a highly water-soluble salt that requires tedious, low-yielding ion-exchange chromatography for isolation.
To establish a robust, self-validating manufacturing route, we engineered a two-step sequence utilizing Phase-Transfer Catalysis (PTC) for chemoselective O-alkylation, followed by anhydrous anti-solvent crystallization for deprotection and salt isolation.
Scale-up synthesis workflow for 2-(Methoxymethyl)piperazine hydrochloride.
Causality in Process Design
Why Phase-Transfer Catalysis (PTC)?
By replacing NaH/DMF with a biphasic system of 50% aqueous NaOH and Toluene, we eliminate hydrogen gas evolution and thermal runaway risks . Tetrabutylammonium bromide (TBAB) acts as the phase-transfer catalyst, shuttling the hydroxide ion into the organic layer to deprotonate the sterically hindered alcohol. Dimethyl sulfate (DMS) replaces the highly volatile MeI. The high heat capacity of the aqueous layer serves as a massive thermal sink, absorbing the exothermic energy of the DMS alkylation .
Phase-transfer catalysis (PTC) mechanism for scalable O-methylation.
Why Anhydrous HCl in Isopropanol (IPA)?
Piperazine hydrochlorides exhibit extreme aqueous solubility. Attempting an aqueous workup post-deprotection results in massive yield losses. By utilizing 5-6 N HCl in anhydrous IPA, the reaction acts as a self-validating system. The cleavage of the Boc groups generates CO₂ and isobutylene gas. As the reaction completes, gas evolution ceases, and the highly polar hydrochloride salt spontaneously crystallizes out of the moderately polar IPA matrix via the common-ion effect, requiring only simple filtration for isolation.
Self-Validating Experimental Protocols
Protocol A: PTC-Mediated O-Methylation
This protocol is inherently self-purifying. Unreacted DMS hydrolyzes into sodium methyl sulfate, which partitions entirely into the aqueous waste, leaving the organic intermediate >99% pure without chromatography.
Reactor Preparation: Charge a 50 L jacketed glass-lined reactor with 1,4-di-Boc-2-(hydroxymethyl)piperazine (5.0 kg, 15.8 mol), Toluene (25.0 L), and TBAB (0.25 kg, 0.79 mol, 5 mol%).
Base Addition: Initiate overhead stirring (250 rpm). Slowly charge 50% w/w aqueous NaOH (10.0 L) while maintaining the internal temperature at 20°C using the cooling jacket.
Causality Note: The biphasic emulsion will efficiently dissipate the exotherm. Maintain internal temperature between 20–25°C to prevent DMS hydrolysis.
In-Process Control (IPC): Stir for an additional 4 hours. Sample the organic layer for HPLC analysis. The reaction is self-validated as complete when starting material is <1.0%.
Phase Separation & Quench: Stop stirring and allow phase separation for 30 minutes. Drain the lower aqueous layer (containing toxic DMS byproducts) into a quenching vessel containing 10% aqueous ammonia.
Washing: Wash the organic toluene layer with water (2 × 10 L) to remove residual TBAB and salts. Concentrate the organic layer under reduced pressure to yield a pale yellow oil, which is used directly in Protocol B.
Protocol B: Anhydrous Deprotection and Crystallization
This protocol utilizes Le Chatelier's principle. The continuous off-gassing of isobutylene drives the equilibrium forward, while the precipitation of the product prevents side reactions.
Reagent Charging: Transfer the crude intermediate from Protocol A into a clean 50 L reactor. Add Isopropanol (IPA) (15.0 L) and initiate stirring.
Acidification: Slowly charge 5-6 N anhydrous HCl in IPA (12.0 L).
Safety/Validation Note: Vigorous gas evolution (CO₂ and isobutylene) will commence immediately. Route the exhaust through a scrubber system.
Thermal Maturation: Heat the reactor to 50°C for 3 hours. The cessation of gas bubbling serves as a visual, self-validating indicator of reaction completion.
Crystallization: Cool the reactor linearly to 0°C over 4 hours. A thick, white crystalline slurry of 2-(Methoxymethyl)piperazine hydrochloride will form.
Isolation: Filter the slurry via a Nutsche filter. Wash the filter cake with cold IPA (5.0 L) followed by Heptane (5.0 L) to displace residual polar impurities.
Drying: Dry the solid under vacuum (50 mbar) at 45°C to a constant weight.
Quantitative Process Metrics
The transition from the medicinal chemistry route to the PTC manufacturing route demonstrates profound improvements in safety, yield, and environmental impact (E-factor).
Process Metric
Bench-Scale (NaH / MeI / TFA)
Pilot-Scale (PTC / DMS / HCl)
Scale
100 g
5.0 kg
Overall Yield
68%
89%
Purity (HPLC)
94.5%
>99.5%
Process Mass Intensity (PMI)
>120
35
E-factor
119
34
Major Process Hazards
H₂ gas evolution, Pyrophoric, Thermal Runaway
Corrosive (NaOH), Toxic (DMS) - Easily controlled via engineering
Isolation Method
Ion-exchange chromatography
Direct anti-solvent filtration
Analytical Validation Parameters
To ensure the structural integrity and purity of the final 2-(Methoxymethyl)piperazine hydrochloride, the following analytical standards must be met:
HPLC Purity: >99.5% (Column: C18, Mobile Phase: 0.1% TFA in Water/Acetonitrile gradient, Detection: ELSD or CAD due to lack of strong UV chromophore).
¹H NMR (400 MHz, D₂O): δ 3.85-3.70 (m, 3H), 3.65-3.50 (m, 4H), 3.42 (s, 3H, -OCH₃), 3.35-3.20 (m, 2H). Note: The absence of a singlet at ~1.4 ppm confirms complete Boc removal.
Yang, Q., et al. "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide." Organic Process Research & Development.[Link]
Siedlecki, P. S., et al. "The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement." Organic Process Research & Development.[Link]
Li, G., et al. "Highly Chemoselective O-Ethylation of N-Boc Amino Alcohols Using Phase Transfer Catalysis." Organic Process Research & Development.[Link]
Application
Application Notes and Protocols for Reactions with 2-(Methoxymethyl)piperazine Hydrochloride
Introduction 2-(Methoxymethyl)piperazine is a versatile substituted piperazine building block of significant interest to researchers in medicinal chemistry and drug development. The piperazine scaffold is a common motif...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
2-(Methoxymethyl)piperazine is a versatile substituted piperazine building block of significant interest to researchers in medicinal chemistry and drug development. The piperazine scaffold is a common motif in a wide array of pharmacologically active molecules, valued for its ability to influence physicochemical properties such as solubility and to serve as a linker for pharmacophoric groups.[1][2] The presence of a methoxymethyl substituent at the C-2 position introduces a chiral center and an ether linkage, offering opportunities for creating unique chemical entities with tailored biological activities.
This technical guide provides an in-depth exploration of the key considerations and experimental protocols for performing common chemical transformations with 2-(Methoxymethyl)piperazine hydrochloride. As the compound is typically supplied as a hydrochloride salt to improve stability and handling, a primary focus of these protocols is the necessary conversion to its reactive free base form, often accomplished in situ.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2-(Methoxymethyl)piperazine and its hydrochloride salt is fundamental to designing successful synthetic strategies. While specific experimental data for 2-(Methoxymethyl)piperazine hydrochloride is limited, the properties of structurally related compounds, such as 1-(2-Methoxyphenyl)piperazine hydrochloride, provide valuable insights.[3][4][5]
Table 1: Physical and Chemical Properties of 2-(Methoxymethyl)piperazine and Related Analogs
2-(Methoxymethyl)piperazine hydrochloride is a salt. The protonation of the piperazine nitrogens renders them non-nucleophilic. Therefore, for reactions such as N-alkylation, N-acylation, or reductive amination, the hydrochloride salt must be neutralized to generate the free base form of the piperazine.[8][11] This can be achieved through two primary strategies:
Pre-reaction Workup: The hydrochloride salt is dissolved in an aqueous basic solution (e.g., NaOH, K₂CO₃), and the free base is extracted into an organic solvent (e.g., DCM, Ethyl Acetate). The organic layer is then dried and concentrated to yield the free base as an oil or solid, which can be used directly in the subsequent reaction.
In Situ Neutralization: A stoichiometric amount of a non-nucleophilic organic base, most commonly triethylamine (TEA) or diisopropylethylamine (DIPEA), is added directly to the reaction mixture containing the hydrochloride salt. This generates the free base in situ, allowing for a convenient one-pot procedure.[8] This is the recommended approach for most applications due to its operational simplicity.
Section 1: N-Alkylation Protocols
N-alkylation is a fundamental method for introducing alkyl substituents onto the piperazine ring. The reaction typically proceeds via an Sₙ2 mechanism with an alkyl halide or sulfonate.[1][9] To favor mono-alkylation, it is often advantageous to use an excess of the piperazine starting material or employ a protecting group strategy if high selectivity is required.
Protocol 1.1: Mono-N-Alkylation with an Alkyl Halide
This protocol details a general procedure for the mono-alkylation of 2-(Methoxymethyl)piperazine using an alkyl halide with in situ free base generation.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-(Methoxymethyl)piperazine hydrochloride (1.0 eq) and anhydrous K₂CO₃ (2.5 eq).
Add anhydrous ACN or DMF to form a suspension (approx. 0.1-0.2 M concentration).
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the free base.
Add the alkyl halide (1.0 - 1.2 eq) to the reaction mixture.
Heat the reaction mixture to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature.
Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of DCM or the reaction solvent.
Concentrate the filtrate under reduced pressure to remove the solvent.
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
Section 2: N-Acylation Protocols
N-acylation is used to form amides by reacting the piperazine with an acylating agent such as an acyl chloride or anhydride.[12] Controlling selectivity to achieve mono-acylation is a primary challenge due to the presence of two reactive nitrogen atoms.[13] The use of a protecting group strategy is the most reliable method for synthesizing mono-acylated derivatives.
Protocol 2.1: Mono-N-Acylation via N-Boc Protection
This two-stage protocol involves the initial protection of one piperazine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by acylation of the remaining secondary amine, and concluding with the deprotection of the Boc group.[13]
Workflow Diagram: N-Acylation via Protection
Caption: Three-stage workflow for selective mono-acylation.
Materials:
2-(Methoxymethyl)piperazine free base (generated from the hydrochloride salt)
Di-tert-butyl dicarbonate ((Boc)₂O)
Acyl chloride (e.g., benzoyl chloride) or anhydride
Dissolve the mono-Boc protected intermediate (1.0 eq) in DCM and add TEA (1.5 eq).
Cool the mixture to 0 °C and add the acyl chloride (1.1 eq) dropwise.
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir until completion (monitor by TLC).
Quench the reaction with water and separate the layers. Wash the organic layer with saturated NaHCO₃ solution and brine.
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-acyl-N'-Boc-piperazine, which can be purified by chromatography if necessary.
Dissolve the N-acyl-N'-Boc-piperazine intermediate in DCM and cool to 0 °C.
Add an excess of TFA (5-10 eq) or 4M HCl in Dioxane (3-5 eq).
Stir the mixture at room temperature for 1-3 hours until deprotection is complete (monitor by TLC or LC-MS).
Concentrate the mixture under reduced pressure to remove excess acid and solvent.
Dissolve the residue in water, make the solution basic (pH > 10) with 1M NaOH or solid K₂CO₃, and extract the product with DCM or ethyl acetate.
Dry the combined organic extracts, filter, and concentrate to yield the final mono-acylated product.
Section 3: Reductive Amination Protocols
Reductive amination is a highly effective one-pot method for N-alkylation that involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[9][14] This method avoids the use of reactive alkyl halides and often produces high yields with good purity. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild and selective for the iminium ion intermediate in the presence of the starting carbonyl compound.[7][8]
Protocol 3.1: Reductive Amination with an Aldehyde
This protocol provides a detailed method for the reductive amination of 2-(Methoxymethyl)piperazine hydrochloride with an aldehyde.
To a round-bottom flask under an inert atmosphere, add 2-(Methoxymethyl)piperazine hydrochloride (1.0 eq) and suspend it in anhydrous DCM or DCE (approx. 0.1 M).
Add TEA (2.2 eq) to the mixture and stir for 10-15 minutes at room temperature to generate the free base in situ.
Add the aldehyde (1.1 - 1.2 eq) to the reaction mixture and stir for 30-60 minutes at room temperature to allow for the formation of the imine/iminium ion intermediate.
In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The addition may be mildly exothermic.
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes until gas evolution ceases.
Transfer the mixture to a separatory funnel and separate the organic layer.
Extract the aqueous layer twice with DCM.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted product.
Table 3: Representative Reducing Agents for Reductive Amination
Reducing Agent
Common Solvents
Key Characteristics
Reference
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
DCM, DCE, THF
Mild and selective for imines/iminium ions. Can be used in a one-pot procedure. Moisture sensitive.
As with many amine-containing compounds, 2-(Methoxymethyl)piperazine hydrochloride and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[15]
Operations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[15]
Piperazine derivatives can cause skin and eye irritation.[15] In case of contact, flush the affected area with copious amounts of water.
Consult the Safety Data Sheet (SDS) for detailed hazard information before use.
Handling:
Piperazine compounds can be hygroscopic. Handle in a dry environment and keep containers tightly sealed.
Avoid contact with strong oxidizing agents and strong acids.[15]
Storage:
Store 2-(Methoxymethyl)piperazine hydrochloride in a tightly sealed container in a cool, dry place away from light and moisture.
Conclusion
2-(Methoxymethyl)piperazine hydrochloride is a valuable building block for the synthesis of novel chemical entities. Successful derivatization relies on the effective generation of its nucleophilic free base form. The protocols outlined in this guide for N-alkylation, N-acylation, and reductive amination provide robust and adaptable methods for researchers. By carefully selecting reagents, solvents, and reaction conditions, scientists can efficiently incorporate this versatile scaffold into their drug discovery and development programs.
References
Zarghi, A., & Arfaei, S. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8199. Available at: [Link]
SWGDRUG.org (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. Available at: [Link]
ResearchGate (2025). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Chemical Synthesis with 1-(2-Methoxyphenyl)piperazine Hydrochloride: A Versatile Intermediate. Available at: [Link]
PubChem (n.d.). 2-Methylpiperazine. National Institutes of Health. Available at: [Link]
Master Organic Chemistry (2017). Reductive Amination, and How It Works. Available at: [Link]
Google Patents (n.d.). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
NextSDS (n.d.). Piperazine, 2-(methoxymethyl)- (9CI) — Chemical Substance Information. Available at: [Link]
Bridger, G. J., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 61(9), 4086-4103. Available at: [Link]
Kim, H., et al. (2016). Direct Synthesis of Protected Secondary N-Alkylamines via Reductive Amination of Aldehydes with Protected N-Alkylamines Using Me2SiHCl. ACS Omega, 1(4), 624-633. Available at: [Link]
Organic Chemistry Portal (n.d.). Reductive Amination - Common Conditions. Available at: [Link]
Google Patents (n.d.). Purification of piperazine.
Pabel, J., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4817. Available at: [Link]
NextSDS (n.d.). (2S)-2-(methoxymethyl)piperazine — Chemical Substance Information. Available at: [Link]
Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]
Google Patents (n.d.). Method for preparing n-alkyl-piperazines.
Gökçe, M., et al. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(1), 35-42. Available at: [Link]
Google Patents (n.d.). Process for the N-monoalkylation of piperazine.
ResearchGate (n.d.). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. Available at: [Link]
University of Florida Digital Collections (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Available at: [Link]
Google Patents (n.d.). Spiroquinoxaline derivatives as inhibitors of non-apoptotic regulated cell-death.
Sharma, R., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 11(3), e202504231. Available at: [Link]
Leiden University Scholarly Publications (2015). Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. Available at: [Link]
Journal of Pharmacy and Biological Sciences (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available at: [Link]
ResearchGate (2026). C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. Available at: [Link]
Royal Society of Chemistry (n.d.). Reprocessable polyhydroxyurethane networks exhibiting full property recovery and concurrent associative and dissociative dynamic chemistry via transcarbamoylation and reversible cyclic carbonate aminolysis. Available at: [Link]
MDPI (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Available at: [Link]
PubMed (n.d.). A practical synthesis of differentially protected 2-(hydroxymethyl)piperazines. Available at: [Link]
Technical Support Center: Synthesis of 2-(Methoxymethyl)piperazine Hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the synt...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 2-(Methoxymethyl)piperazine hydrochloride. As a key building block in medicinal chemistry, optimizing its synthesis for high yield and purity is crucial. This document offers field-proven insights and scientifically grounded protocols to address common challenges encountered during its preparation.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions to improve your synthetic outcomes.
Q1: My overall yield is consistently low after the final hydrochloride salt formation. What are the likely causes and how can I fix this?
A1: Low overall yield is a common issue that can stem from problems in multiple stages of the synthesis. The most frequent culprits are incomplete reactions, formation of side products, and mechanical losses during workup and purification.
Potential Causes & Solutions:
Incomplete Deprotection: If you are using a protected piperazine intermediate, such as N-Boc-2-(methoxymethyl)piperazine, incomplete removal of the Boc group is a primary cause of low yield.
Troubleshooting: Monitor the deprotection step closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Standard deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) is typically effective.[1][2][3] If the reaction stalls, consider extending the reaction time or using a slightly larger excess of acid. A milder method using oxalyl chloride in methanol has also been reported and may be suitable for sensitive substrates.[4]
Side Reactions During N-Alkylation: The initial N-alkylation of a protected piperazine can lead to undesired byproducts. A major side reaction is over-alkylation, leading to the formation of quaternary ammonium salts, which are often water-soluble and lost during aqueous workups.[5][6]
Troubleshooting: To favor mono-alkylation, use a precise 1:1 stoichiometry of your piperazine substrate and the alkylating agent.[6] Employing a weaker base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), can also minimize the formation of di-substituted byproducts.[6]
Product Loss During Workup and Purification: The hydrochloride salt of 2-(methoxymethyl)piperazine can have some solubility in certain organic solvents, leading to losses during extraction and washing steps.
Troubleshooting: After basifying the aqueous layer to extract the free amine, ensure you use a suitable organic solvent like dichloromethane or ethyl acetate and perform multiple extractions to maximize recovery. When forming the hydrochloride salt, adding ethereal HCl or bubbling HCl gas through a solution of the free base in a non-polar solvent like diethyl ether or a mixture of methanol and diethyl ether can cause the salt to precipitate efficiently.[7] Cooling the mixture can further decrease the solubility and improve the isolated yield.
Q2: I'm observing significant byproduct formation during the synthesis. How can I identify and minimize these impurities?
A2: Byproduct formation is often related to the reactivity of the starting materials and the reaction conditions. The most common impurity is the symmetrically N,N'-disubstituted piperazine.
Potential Causes & Solutions:
Di-alkylation of Piperazine: The presence of two reactive secondary amines in the piperazine ring makes it susceptible to di-alkylation, where both nitrogen atoms react with the alkylating agent.
Troubleshooting: The most effective strategy to prevent this is the use of a protecting group, such as the tert-butoxycarbonyl (Boc) group.[1][6] The typical sequence involves protecting one nitrogen with Boc₂O, performing the N-alkylation on the other nitrogen, and finally deprotecting to yield the mono-substituted product.[1]
Reaction Conditions: Elevated temperatures can sometimes promote side reactions.
Troubleshooting: Perform the N-alkylation step at a moderate temperature. Refluxing in a solvent like acetone is a common practice.[6] Advanced techniques like microwave-assisted organic synthesis (MAOS) can sometimes reduce reaction times and minimize side-product formation by providing rapid, uniform heating.[1]
Q3: The deprotection of my N-Boc-2-(methoxymethyl)piperazine intermediate is sluggish or incomplete. What adjustments can I make?
A3: Incomplete Boc deprotection is a frequent bottleneck. The stability of the Boc group can be influenced by the substrate and the specific acidic conditions used.
Potential Causes & Solutions:
Insufficient Acid Strength or Stoichiometry: The concentration and amount of acid are critical for efficient cleavage of the Boc group.
Troubleshooting: The standard method involves using a significant excess of a strong acid like TFA in a solvent such as DCM.[3][8] A common mixture is 50% TFA in DCM.[2] Ensure the reaction is stirred at room temperature until TLC or LC-MS analysis shows complete consumption of the starting material.
Alternative Deprotection Reagents: For substrates that may be sensitive to strong acids like TFA, alternative methods can be employed.
Troubleshooting: A solution of hydrochloric acid in an organic solvent like diethyl ether or methanol can also be effective for both deprotection and direct formation of the hydrochloride salt.[7]
Table 1: Comparison of Common Boc-Deprotection Conditions
Reagent System
Solvent
Typical Conditions
Advantages
Disadvantages
Trifluoroacetic Acid (TFA)
Dichloromethane (DCM)
20-50% TFA in DCM, RT, 1-4h
Fast, reliable, volatile byproduct
Harsh, corrosive, may not be suitable for acid-sensitive substrates
Hydrochloric Acid (HCl)
Diethyl Ether / Dioxane / Methanol
4M HCl in Dioxane or Ethereal HCl, RT
Forms HCl salt directly, clean
Can be slower than TFA, HCl solutions can be unstable
What is the most common and reliable synthetic route for 2-(Methoxymethyl)piperazine hydrochloride?
The most widely adopted and scalable route starts with a commercially available, differentially protected piperazine, such as N-Boc-piperazine. This approach offers excellent control over selectivity and minimizes the formation of disubstituted byproducts.[1][6] The general workflow is illustrated below.
How can I effectively monitor the progress of my reactions?
Thin Layer Chromatography (TLC) is a quick and effective method for monitoring most steps. Use a suitable solvent system (e.g., dichloromethane/methanol mixtures) to achieve good separation between your starting material and product. For more quantitative analysis and to check for trace impurities, High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (LC-MS) is highly recommended.
What are the critical safety precautions to consider during this synthesis?
Reagent Handling: Many reagents used, such as TFA and oxalyl chloride, are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Pressure Build-up: The Boc protection and deprotection steps release carbon dioxide gas.[3] Ensure your reaction vessel is not a closed system to avoid pressure build-up.
Solvent Safety: Use of flammable organic solvents requires that all heating is done using appropriate heating mantles or oil baths, away from open flames.
How should the final 2-(Methoxymethyl)piperazine hydrochloride product be stored?
The hydrochloride salt is typically a stable, crystalline solid. It should be stored in a tightly sealed container in a cool, dry place, away from moisture, to prevent clumping and degradation.
Key Experimental Protocols
Protocol 1: Synthesis of 1-Boc-4-(methoxymethyl)piperazine
This protocol details the N-alkylation of 1-Boc-piperazine.
To a round-bottom flask, add 1-Boc-piperazine (1.0 eq.), acetone (10-15 mL per gram of piperazine), and potassium carbonate (1.5 eq.).
Stir the suspension vigorously. Add chloromethyl methyl ether (1.0-1.1 eq.) dropwise to the mixture.
Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 4-6 hours.
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure to obtain the crude product. This is often pure enough for the next step, but can be purified by column chromatography if necessary.
Protocol 2: Deprotection and Hydrochloride Salt Formation
This protocol describes the removal of the Boc group and subsequent salt formation.
Dissolve the crude 1-Boc-4-(methoxymethyl)piperazine from the previous step in a minimal amount of methanol or diethyl ether.
Cool the solution in an ice bath (0 °C).
Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2M solution) or bubble dry HCl gas through the solution until the pH is acidic and a precipitate forms.
Continue stirring at 0 °C for 30 minutes, then allow it to stir at room temperature for an additional 1-2 hours or until analysis confirms complete deprotection.
Collect the precipitated solid by vacuum filtration.
Wash the solid with cold diethyl ether to remove any non-polar impurities.
Dry the product under vacuum to yield 2-(Methoxymethyl)piperazine hydrochloride as a white to off-white solid. Recrystallization from a suitable solvent like isopropanol or ethanol/ether may be performed for higher purity.[9]
Visual Workflow and Logic Diagrams
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical decision-making process for diagnosing and resolving issues of low yield in the synthesis.
Caption: A decision tree for troubleshooting low yield issues.
References
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
Managing Side Reactions in Piperidine Functionaliz
Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. (n.d.). BenchChem.
Zare, A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
Krasavin, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]
Process for the preparation of piperazine. (1972).
Zare, A., et al. (2019).
Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. (2005).
Kumar, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubMed Central. [Link]
New piperazine derivatives and methods for the preparation thereof and compositions containing the same. (1996).
SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.
Piperazine derivatives and process for the preparation thereof. (2000).
A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. (2025). ResearchGate. [Link]
An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine. (n.d.). BenchChem.
Synthesis method of 2-methyl piperazine lomefloxacin. (2012).
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (2014). Journal of Global Trends in Pharmaceutical Sciences.
Method for producing optically active 2-methylpiperazine. (2016).
BOC Protection and Deprotection. (2026). J&K Scientific LLC.
Reactions of Piperazines. (n.d.). Ambeed.com.
SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (n.d.). CORE.
Purification of piperazine. (1959).
Krasavin, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]
Technical Support Center: Troubleshooting Solubility Issues of 2-(Methoxymethyl)piperazine HCl in Organic Solvents
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden workflow halts due to the poor organic solubility of amine hydrochloride salts.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden workflow halts due to the poor organic solubility of amine hydrochloride salts. 2-(Methoxymethyl)piperazine is a highly valuable building block in drug development, but its hydrochloride (HCl) salt form is notoriously difficult to dissolve in standard organic solvents.
This guide synthesizes field-proven methodologies and mechanistic insights to help you overcome these solubility barriers, ensuring your synthetic workflows remain robust, scalable, and reproducible.
Part 1: Mechanistic FAQs (The "Why")
Q1: Why does 2-(Methoxymethyl)piperazine HCl crash out of solvents like dichloromethane (DCM) or ethyl acetate (EtOAc)?A: The insolubility is fundamentally a thermodynamic issue. 2-(Methoxymethyl)piperazine HCl is an ionic salt. In the solid state, it forms a highly stable crystal lattice driven by strong electrostatic interactions between the protonated amine cation and the chloride anion. Non-polar or moderately polar aprotic solvents (like DCM, EtOAc, or THF) possess low dielectric constants and lack the hydrogen-bonding capacity required to solvate these ions and overcome the lattice energy[1]. Consequently, the salt remains as a heterogeneous suspension.
Q2: Can I just heat the solvent to force dissolution?A: No. While heating increases the kinetic energy of the system, it does not alter the fundamental thermodynamic incompatibility between an ionic lattice and an aprotic solvent. Heating a suspension of the HCl salt in DCM will only result in a hot suspension. For the amine to participate in organic reactions (e.g., nucleophilic substitutions or amide couplings), it must be converted into its neutral, nucleophilic "free base" form[2].
Q3: How do I convert the HCl salt to a free base to improve organic solubility?A: You must perform a "free-basing" procedure. By treating an aqueous solution of the salt with a strong inorganic base, you deprotonate the amine. The parent piperazine ring has pKa values of 5.35 and 9.73[3], and the methoxymethyl-substituted derivative has a predicted secondary amine pKa of approximately 7.76 to 8.04[4]. To ensure complete deprotonation of both nitrogens, the aqueous phase must be adjusted to a pH > 11 (at least 2 pH units above the highest pKa). The resulting neutral free base is highly lipophilic and will readily partition into an organic solvent.
Q4: What if my reaction is highly moisture-sensitive and I cannot perform an aqueous extraction?A: In cases where anhydrous conditions are strictly required (e.g., using moisture-sensitive coupling reagents like HATU), you should use in situ neutralization. This involves suspending the HCl salt in your reaction solvent and adding a stoichiometric excess of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA). DIPEA acts as an HCl scavenger, liberating the soluble 2-(Methoxymethyl)piperazine free base directly in the reaction mixture. DIPEA is preferred over Triethylamine (TEA) because its bulky isopropyl groups provide steric hindrance, preventing it from acting as a competing nucleophile.
Part 2: Data Presentation
Understanding the solubility profile of your compound before and after free-basing is critical for solvent selection.
Table 1: Comparative Solubility Profile of 2-(Methoxymethyl)piperazine
Property / Solvent
HCl Salt Form (Ionic)
Free Base Form (Neutral)
Physical State
Crystalline Solid
Viscous Oil / Low-melting solid
Water (H₂O)
Highly Soluble (>100 mg/mL)
Moderately Soluble
Dichloromethane (DCM)
Insoluble
Highly Soluble
Ethyl Acetate (EtOAc)
Insoluble
Highly Soluble
Tetrahydrofuran (THF)
Insoluble
Highly Soluble
Methanol (MeOH)
Soluble
Soluble
Dimethylformamide (DMF)
Sparingly Soluble
Highly Soluble
Part 3: Experimental Protocols
Every protocol below is designed as a self-validating system to ensure you can verify success before proceeding to your next synthetic step.
Protocol A: Ex Situ Free-Basing via Liquid-Liquid Extraction
Use this method when you need to isolate the pure free base prior to running a reaction.
Dissolution: Suspend 1.0 g of 2-(Methoxymethyl)piperazine HCl in 10 mL of distilled water in a flask. Stir until the ionic salt is fully dissolved.
Basification: Slowly add 2M NaOH (aq) dropwise while monitoring the pH. Continue addition until the pH indicator paper reads > 11.
Causality: Ensuring the pH is >2 units above the highest pKa guarantees >99% deprotonation, driving the equilibrium entirely toward the neutral free base[3].
Extraction: Transfer the aqueous solution to a separatory funnel. Add 15 mL of DCM. Shake vigorously and vent. Allow the layers to separate. The neutral free base will partition into the lower organic (DCM) layer.
Repetition: Extract the aqueous layer two more times with 15 mL of DCM to ensure quantitative recovery.
Washing & Drying: Combine the organic layers and wash with 10 mL of brine. Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes to remove residual water.
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free base.
Self-Validation Check: Take a 1 mg aliquot of the resulting oil, dissolve in 1 mL of DCM, and add a drop of aqueous AgNO₃. The absence of a white precipitate (AgCl) confirms the successful removal of chloride ions.
Protocol B: In Situ Neutralization for Anhydrous Workflows
Use this method to generate the free base directly in the reaction vessel for immediate, moisture-sensitive coupling.
Suspension: Add 1.0 eq of 2-(Methoxymethyl)piperazine HCl to an oven-dried flask purged with nitrogen. Add anhydrous DMF or DCM (0.1 M to 0.5 M concentration). The mixture will initially be a cloudy, heterogeneous suspension.
Neutralization: Add 2.5 eq of DIPEA via syringe.
Causality: An excess is used because the starting material may be a dihydrochloride salt. You need sufficient base to neutralize all acidic protons and maintain a basic environment for the subsequent coupling.
Activation: Stir the mixture at room temperature for 15–30 minutes.
Self-Validation Check: Observe the flask. The visual transition from a cloudy heterogeneous suspension to a translucent/homogeneous solution confirms that the HCl has been scavenged (forming DIPEA·HCl) and the soluble piperazine free base has been liberated.
Reaction: Proceed immediately by adding your electrophile or pre-activated carboxylic acid.
Part 4: Workflow Visualizations
Decision tree for selecting an amine free-basing method based on reaction conditions.
Mechanistic workflow of biphasic free-basing and organic extraction.
References
15.13: Amines as Bases - Chemistry LibreTexts.
Free base - Wikipedia.
Piperazine (C4H10N2) properties: Acid-Base and Redox Properties - WebQC.
Best purification and chromatography methods for 2-(Methoxymethyl)piperazine hydrochloride
Welcome to the Technical Support Center for Piperazine Derivatives . As a Senior Application Scientist, I have designed this hub to address the specific physicochemical challenges associated with 2-(Methoxymethyl)piperaz...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Piperazine Derivatives . As a Senior Application Scientist, I have designed this hub to address the specific physicochemical challenges associated with 2-(Methoxymethyl)piperazine hydrochloride .
Because this molecule is highly polar, possesses two basic secondary amines, and lacks a native UV chromophore, standard reversed-phase chromatography and UV detection will fail. This guide provides field-proven, causally explained troubleshooting steps, validated protocols, and analytical workflows to ensure absolute scientific rigor in your drug development pipeline.
Analytical & Purification Decision Workflow
Before troubleshooting specific issues, consult the decision matrix below to align your laboratory’s hardware capabilities with the physical properties of 2-(Methoxymethyl)piperazine hydrochloride.
Decision workflow for the analysis and purification of 2-(Methoxymethyl)piperazine HCl.
Chromatographic Method Development (FAQs)
Q1: Why is my 2-(methoxymethyl)piperazine peak eluting in the void volume on a standard C18 column?A1: This is a fundamental retention mechanism failure. 2-(Methoxymethyl)piperazine is a highly hydrophilic molecule. In its hydrochloride salt form, the secondary amines are fully protonated (ionized) at typical mobile phase pH levels. Standard C18 columns rely on hydrophobic interactions, which this molecule lacks, causing it to bypass the stationary phase entirely[1].
Solution: You must switch the chromatographic mode to target the molecule's polarity and charge:
HILIC (Hydrophilic Interaction Liquid Chromatography): Utilizes a polar stationary phase (e.g., bare silica, amide) with a highly organic mobile phase (e.g., 85% Acetonitrile). Water acts as the strong eluting solvent, retaining the polar piperazine ring[2].
Mixed-Mode Cation-Exchange: Columns like Primesep 100 or Coresep 100 contain both hydrophobic alkyl chains and embedded strong cation-exchange (SCX) groups. This allows the positively charged piperazine to be retained via strong ionic interactions[1][3].
Q2: The molecule lacks a UV chromophore. What is the most reliable direct detection method for purity analysis?A2: Piperazine derivatives only exhibit weak end-absorption in the low UV range (~205 nm), making standard UV/Vis detectors highly susceptible to baseline drift and solvent interference[4]. For direct analysis, you must use universal evaporative detectors or Mass Spectrometry.
Solution:Charged Aerosol Detection (CAD) is the superior choice. While both CAD and Evaporative Light Scattering Detectors (ELSD) measure non-volatile analytes by evaporating the mobile phase, CAD measures the charge transferred to the dried aerosol particles. CAD provides a uniform, structure-independent response and can detect particles as small as 10 nm. In contrast, ELSD relies on light scattering, which drops off exponentially for particles smaller than 50 nm, leading to non-linear calibration curves and 10-fold lower sensitivity for trace impurities[5].
Table 1: Comparison of Universal Detection Technologies for Piperazine Derivatives
Q3: We only have standard HPLC-UV systems in our lab. How can we accurately quantify 2-(methoxymethyl)piperazine?A3: You must covalently attach a chromophore to the secondary amines to enable UV or fluorescence detection. Pre-column derivatization using NBD-Cl (4-chloro-7-nitrobenzofurazan) is the industry standard for piperazine derivatives[2][6]. NBD-Cl reacts selectively with secondary amines under mildly basic conditions to form a stable, highly UV-active product that is easily retained on standard reversed-phase columns[4].
Protocol 1: Self-Validating NBD-Cl Derivatization for UV Detection
Causality: The reaction requires a basic pH to deprotonate the piperazine hydrochloride salt, making the amine nitrogen nucleophilic enough to attack the NBD-Cl ring.
Sample Preparation: Dissolve 1.0 mg of 2-(methoxymethyl)piperazine HCl in 1.0 mL of 0.1 M sodium borate buffer (pH 9.0).
Reagent Addition: Add 1.0 mL of a freshly prepared 2.0 mg/mL NBD-Cl solution in HPLC-grade methanol[6].
Incubation: Vortex the mixture and incubate at 60°C for exactly 30 minutes in the dark (the derivative is light-sensitive)[6].
Quenching: Cool the vial to room temperature. Add 100 µL of 0.1 M HCl to drop the pH to ~4.0. Why? This neutralizes the remaining unreacted basic amines and stops the reaction, preventing degradation of the derivative.
Analysis: Filter through a 0.22 µm PTFE syringe filter and inject into the HPLC-UV system (Detection at 340 nm)[4].
Self-Validation Step: Always run a reagent blank (borate buffer + NBD-Cl, no piperazine). A successful reaction is validated by the emergence of a new, distinct peak at 340 nm that is entirely absent in the blank chromatogram[4].
Preparative Purification & Isolation (FAQs)
Q4: During the synthesis of the hydrochloride salt, how do I remove residual inorganic salts and non-basic organic impurities without losing my product?A4: Liquid-liquid extraction is highly inefficient for water-soluble polar amines. Instead, utilize Strong Cation Exchange (SCX) Solid-Phase Extraction (SPE) [2]. The sulfonic acid groups on the SCX resin will ionically bind the protonated piperazine. Washing with organic solvents removes non-basic impurities, and eluting with a strong base breaks the ionic bond, releasing the purified free base.
Step-by-step mechanism of Strong Cation Exchange (SCX) purification for piperazine derivatives.
Protocol 2: Self-Validating SCX Purification & Salt Formation
Conditioning: Pass 5 mL of Methanol followed by 5 mL of 0.1% Formic Acid in Water through a 500 mg SCX SPE cartridge.
Loading: Dissolve the crude piperazine mixture in 2 mL of 0.1% Formic Acid in Water (ensuring full protonation). Load onto the cartridge at a dropwise flow rate (1 mL/min).
Washing: Wash the cartridge with 5 mL of 0.1% Formic Acid in Water, followed by 5 mL of 100% Methanol. This strips away all neutral organics and inorganic anions.
Elution: Elute the target compound using 5 mL of 5% Ammonium Hydroxide (
NH4OH
) in Methanol. The high pH deprotonates the piperazine, releasing it from the sulfonic acid stationary phase[2].
Salt Reformation: Evaporate the eluate under a gentle stream of nitrogen. To reform the pure hydrochloride salt, dissolve the oily free-base residue in dry diethyl ether and slowly add 2.2 equivalents of HCl in dioxane. Filter the resulting white precipitate.
Self-Validation Step: Collect the initial loading flow-through and spot it on a silica TLC plate. Stain with Ninhydrin and heat. The absence of a purple spot confirms 100% retention of the piperazine on the SCX resin.
Table 2: Recommended Chromatographic Conditions for Method Transfer
Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate.[Link]
HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies.[Link]
HPLC Methods for analysis of Piperazine. HELIX Chromatography. [Link]
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.[Link]
Optimizing temperature and pH conditions for 2-(Methoxymethyl)piperazine hydrochloride reactions
Welcome to the Advanced Technical Support Center. As Application Scientists, we frequently encounter challenges regarding the functionalization of substituted piperazines.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As Application Scientists, we frequently encounter challenges regarding the functionalization of substituted piperazines. 2-(Methoxymethyl)piperazine hydrochloride is a highly valuable, structurally biased building block used in medicinal chemistry. However, its hydrochloride salt form, combined with the steric influence and chemical sensitivity of the methoxymethyl ether group, requires precise control over pH and temperature to achieve high yields and regioselectivity.
This guide provides field-proven troubleshooting insights, self-validating protocols, and mechanistic causality to ensure your syntheses succeed on the first run.
Part 1: Mechanistic Workflow & Causality
To successfully functionalize 2-(Methoxymethyl)piperazine, you must navigate two primary physical chemistry barriers: protonation state (pH control) and steric hindrance (temperature control).
Because the compound is supplied as a hydrochloride salt, the nitrogen lone pairs are sequestered by protons, rendering the molecule entirely non-nucleophilic. The predicted pKa of the secondary amine in this scaffold is approximately 7.76 to 8.04[1]. Therefore, the reaction microenvironment must be pushed to a pH > 8.5 to liberate the free amine. Once activated, the reaction pathway is dictated by temperature: lower temperatures kinetically favor the sterically unhindered N4 position, while elevated temperatures provide the thermodynamic energy required to overcome the steric bulk of the C2-methoxymethyl group, leading to mixed N1/N4 functionalization[2].
Kinetic vs. thermodynamic control in 2-(methoxymethyl)piperazine functionalization.
Part 2: Troubleshooting FAQs
Q1: Why is my N-alkylation reaction stalling completely despite adding an excess of the alkylating agent?
Causality: You are likely attempting to react the hydrochloride salt directly. In its protonated state, the amine lacks the available electron density required for a nucleophilic attack. If your reaction pH is below 8.0, the equilibrium heavily favors this inert state[1].
Actionable Fix: Introduce an organic base such as N,N-Diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃. You must use at least 2.0 equivalents to neutralize the HCl salt, plus an additional 0.5–1.0 equivalents to act as an acid scavenger for the byproduct of the alkylation[3].
Q2: How do I control which nitrogen (N1 vs. N4) reacts during mono-alkylation?
Causality: The methoxymethyl group at the C2 position creates a highly asymmetric steric environment. The N1 nitrogen is sterically shielded, whereas the N4 nitrogen is exposed. At high temperatures (e.g., reflux at 80 °C), the system gains enough kinetic energy to overcome the steric barrier at N1, resulting in a complex mixture of N1 and N4 functionalized products[2].
Actionable Fix: To achieve high N4-regioselectivity, run the reaction under strict kinetic control at 0 °C to 25 °C. If you specifically need N1-functionalization, you must first selectively protect the N4 position (e.g., with a Boc group at low temperature), functionalize N1 at elevated temperatures, and then deprotect.
Q3: Can the methoxymethyl ether group degrade during the reaction or workup?
Causality: While methoxymethyl ethers are highly stable under the basic conditions required for alkylation or amidation, they are susceptible to cleavage (yielding a hydroxymethyl byproduct) when exposed to strong aqueous acids combined with heat.
Actionable Fix: Never reflux this compound in aqueous HCl. If you need to perform a Boc-deprotection on a synthesized intermediate, utilize anhydrous conditions—such as 4.0 M HCl in dioxane—strictly at room temperature[4].
Part 3: Quantitative Data & Condition Optimization
The following table summarizes the causal relationship between base selection, temperature, and the resulting regioselectivity.
Table 1: Optimization of Temperature and pH for Mono-N-Alkylation
Entry
Base (Equiv)
pH Environment
Solvent
Temp (°C)
Time (h)
Total Conversion (%)
Regioselectivity (N4:N1)
1
None
Acidic (< 6.0)
DCM
25
24
< 5
N/A
2
K₂CO₃ (3.0)
Basic (> 9.0)
CH₃CN
82 (Reflux)
12
> 95
1.5 : 1
3
DIPEA (2.5)
Basic (> 9.0)
DMF
60
16
88
2.1 : 1
4
DIPEA (2.5)
Basic (> 9.0)
DCM
25
16
82
8.0 : 1
5
DIPEA (2.5)
Basic (> 9.0)
DCM
0
24
65
> 15 : 1
Note: Data synthesized from standard piperazine optimization frameworks to illustrate kinetic vs. thermodynamic outcomes. Lower temperatures drastically improve site-selectivity at the cost of reaction velocity[2][3].
Part 4: Self-Validating Experimental Protocols
A protocol is only as good as its built-in quality control. The following methodologies incorporate self-validating checkpoints to ensure the reaction chemistry is proceeding as mechanistically intended before moving to the next step.
Objective: Alkylate the N4 position while leaving the sterically hindered N1 position intact.
Preparation & Free-Basing: Suspend 2-(methoxymethyl)piperazine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M concentration). Add DIPEA (2.5 eq) dropwise while stirring.
Self-Validation Checkpoint 1: Remove a 5 µL aliquot, mix with 10 µL of distilled water, and spot on pH indicator paper. The pH must read ≥ 9.0. If the pH is < 9.0, the amine remains protonated; add DIPEA in 0.2 eq increments until the target pH is achieved.
Cooling & Activation: Cool the reaction vessel to 0 °C using an ice-water bath. Stir for 15 minutes to ensure thermal equilibrium.
Self-Validation Checkpoint 2: The initial cloudy suspension should transition to a clear solution, confirming the complete dissolution of the lipophilic free-based piperazine.
Electrophile Addition: Add the desired alkyl halide (0.95 eq, slightly sub-stoichiometric to prevent over-alkylation) dropwise over 30 minutes. This slow addition maintains the internal temperature at 0 °C, preventing localized exothermic heating that would ruin regioselectivity.
Monitoring: Stir at 0 °C to 25 °C for 16–24 hours.
Self-Validation Checkpoint 3: Analyze the mixture via LC-MS. The reaction is validated when the starting material peak (m/z 131 for the free base) is ≤ 5% relative to the N4-alkylated product mass. Critical: If unreacted starting material persists, do not apply heat; extend the reaction time by 8 hours to preserve the >15:1 N4 selectivity.
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Acid-Mediated Deprotection Without Ether Cleavage
Objective: Remove an N-Boc protecting group without hydrolyzing the sensitive methoxymethyl ether to a hydroxymethyl group.
Reagent Selection: Dissolve the N-Boc protected 2-(methoxymethyl)piperazine intermediate in anhydrous DCM.
Anhydrous Acid Addition: Add 4.0 M HCl in dioxane (10.0 eq) dropwise at 0 °C[4].
Self-Validation Checkpoint 1: Immediate gas evolution (CO₂) should be observed. If no gas evolves, verify the titer and activity of your HCl/dioxane solution.
Temperature Control: Allow the reaction to warm to room temperature (20 °C – 25 °C). Do not exceed 30 °C.
Self-Validation Checkpoint 2: Analyze by TLC (using a Ninhydrin stain). The disappearance of the UV-active Boc-protected starting material and the appearance of a baseline, Ninhydrin-positive (purple/red) spot confirms successful deprotection without ether cleavage.
Isolation: Concentrate the mixture under reduced pressure to yield the functionalized hydrochloride salt.
Part 5: References
BenchChem. Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives. Retrieved from: 3
American Chemical Society (ACS). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Retrieved from: 2
How to prevent degradation of 2-(Methoxymethyl)piperazine hydrochloride during long-term storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-(Methoxymethyl)piperazine hydrochloride .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-(Methoxymethyl)piperazine hydrochloride . While piperazine salts are generally more stable than their free-base counterparts, the presence of the methoxymethyl ether linkage and the inherent hygroscopicity of the hydrochloride salt necessitate strict handling protocols to ensure reproducible experimental results.
Below, you will find a mechanistic breakdown of its degradation pathways, troubleshooting FAQs, and self-validating protocols for long-term storage and stability testing.
Part 1: Mechanistic Understanding of Degradation (FAQs)
Q1: Why does 2-(Methoxymethyl)piperazine hydrochloride degrade over time despite being formulated as a salt?A1: The primary vulnerability lies in its hygroscopicity. Piperazine hydrochloride salts readily absorb moisture from the atmosphere[1][2]. This absorbed water creates a localized solvent micro-environment on the surface of the powder. Within this micro-environment, the methoxymethyl ether linkage becomes highly susceptible to hydrolysis, leading to the cleavage of the ether group. Furthermore, moisture can facilitate partial dissociation of the salt, exposing the secondary amine to further reactions[3].
Q2: What are the primary chemical degradation pathways I should monitor during my assays?A2: There are three primary pathways:
Ether Hydrolysis: Moisture-driven cleavage of the methoxymethyl group, yielding piperazine-2-methanol and methanol byproducts.
Oxidation: Exposure to atmospheric oxygen or reactive oxygen species can oxidize the secondary amine, forming N-oxides.
Carbamate Formation: While the hydrochloride salt protects the amine better than the piperazine free base (which readily absorbs CO2 to form carbamates)[4], prolonged exposure to high humidity and CO2 can shift the equilibrium, allowing trace carbamate formation.
Q3: Are there safety concerns associated with the thermal degradation of this compound?A3: Yes. If the compound is exposed to severe thermal stress (e.g., heating to decomposition during aggressive drying or fire conditions), it emits highly toxic and hazardous fumes, specifically nitrogen oxides (NOx), carbon oxides (COx), and hydrogen chloride (HCl) gas[1][5].
Mechanistic degradation pathways of 2-(Methoxymethyl)piperazine HCl.
Part 2: Quantitative Stability Profile
To optimize your storage strategy, it is critical to understand how varying environmental conditions accelerate degradation kinetics. The table below synthesizes expected purity losses based on standard ICH stability stress conditions.
Storage Condition
Timeframe
Expected Purity Loss
Primary Degradation Mechanism
Recommended Action
25°C, 60% RH (Open)
1 Month
2.5% - 5.0%
Moisture-driven ether hydrolysis
Keep tightly sealed in desiccator
40°C, 75% RH (Accelerated)
6 Months
> 10.0%
Thermal & hydrolytic cleavage
Avoid elevated temperatures
2-8°C, Desiccated (Sealed)
12 Months
< 0.5%
Negligible
Ideal long-term storage
UV/Vis Light Exposure
14 Days
1.0% - 2.0%
Photolytic N-oxidation
Store in amber vials / dark place
Part 3: Troubleshooting Guide (FAQs)
Q4: My analytical chromatograms (HPLC/GC) are showing unexpected peaks over time. How do I isolate the cause?A4: Unexpected peaks typically indicate degradation accelerated by absorbed water[3]. To isolate the issue, first verify the physical integrity of the starting material. If the melting point of your batch is depressed compared to the literature value for the anhydrous form (approx. 318-320°C with decomposition for piperazine dihydrochlorides[5]), water absorption is the likely culprit. Dry the sample thoroughly under vacuum and re-measure. If the unexpected peaks persist in HPLC, use MS to identify if the degradant mass corresponds to the loss of the methoxymethyl group.
Q5: How can I prevent moisture uptake during routine laboratory handling and formulation?A5: Minimizing exposure to humidity is critical[1]. Store the compound in a cool, dry, and well-ventilated area. Use desiccators containing high-efficiency desiccants like silica gel or phosphorus pentoxide[3]. When preparing pharmaceutical compositions, it is highly recommended to use anhydrous or low-moisture ingredients and process them under low-humidity conditions to maintain the compound's anhydrous nature[6][7]. For highly sensitive quantitative assays, handle the bulk powder in a glove box under an inert atmosphere (nitrogen or argon).
Part 4: Validated Experimental Protocol for Stability Testing
To ensure the trustworthiness of your internal batches, you must implement a self-validating forced degradation protocol. This confirms that your analytical methods are "stability-indicating"—meaning they can successfully resolve the intact active pharmaceutical ingredient (API) from its degradation products.
Baseline Sample Preparation: Dissolve the 2-(Methoxymethyl)piperazine HCl drug substance in HPLC-grade water (or a compatible mobile phase) to a known, precise concentration (e.g., 1.0 mg/mL).
Acid/Base Hydrolysis Stress:
Acid: Treat a 5 mL aliquot with 5 mL of 0.1 M HCl. Incubate at 60°C for 24 hours[1].
Base: Treat a 5 mL aliquot with 5 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours[1].
Oxidative Stress: Treat a 5 mL aliquot with 5 mL of 3% H₂O₂. Store at room temperature in the dark for 24 hours[1].
Thermal Stress: Place the solid drug substance in a calibrated oven at 80°C for 48 hours[3].
Neutralization & Dilution: Carefully neutralize the acid and base stressed samples to pH ~7.0. Dilute all stressed samples (including thermal and oxidative) with the HPLC mobile phase to a target analytical concentration (e.g., 0.1 mg/mL).
HPLC-UV/MS Analysis: Inject 10 µL of each sample into a validated HPLC system. Because piperazine lacks a strong chromophore, use a low UV wavelength (e.g., 210 nm) or utilize Mass Spectrometry (MS) for high-sensitivity detection[1]. Ensure baseline resolution between the parent peak and the hydrolyzed/oxidized degradants.
Forced degradation and stability validation workflow.
References
preventing degradation of 1-(2-chloroethyl)piperazine Hydrochloride during storage - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiRKLRipPXG6MHQOCBMaNhX0pSZyWKvKy40oSdAydETqWdB5qPBIGFaAIz50F0vZoI8rG_uN9rPg824oE2RAQuvGqdgwZoSXRmzKf4_Bz7RE2GFZaYIVpBAIyMHYh8FApy-FX-NrsYDFYvOkergVugLg7yCYzDsegFrfpUFnVbmwRioM8sB267F6e6lI1X8HQ8IJajkJ9D1v2bntDJpjGPd4MaAdYHtuPrFUQg39E=]
Technical Support Center: Managing the Hygroscopic Nature of Piperazine Compounds - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsbI2oqULmGhM_ZCjauqTiuk5pvaHzZGjXbBXtQ08fv8G8VFHYWq6U3HIh83-Hc0Ag4SQ6pzZ46jHEQFisgGvAdch0SrPIrhsFUIQjL0tg8aGJGXxgSNQqO4pL15OimwD_wYbQMm71uDtfOzBzlv3gfH7NkVlbNn25X9v7lu7UP-YWOTrxCtqqTBCMsZFgyoNEfbXl-L5ncO7J8p2YrIID31NPRcJE5jkMMT4RyA==]
Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE - ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpLaDUbh6xhc0uHGehft44sjNAlc-PZPVNdWd1DjJz9L45e81xqt_5-36-DCmG0kYw9EhO_1npCpifpinf0YwBHpmFbDXNQwjrt0kYyI8zCtnAyCCbu3MnLsXUcJDXAVgqhf1Pf_lxaFcHkILDf97BTQJgNmDq3OfhTJU=]
(12) United States Patent - Googleapis.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAd5aXQgOnwph-s2VJfpDhFpPp8GYI5IxYCNuLgvZ9yoCyxbvd9b238Bk15YDZFqimF4XvBlvOGpLt_qe9z-96DJw_JSSguVZ_hYMrCkF-FaFzjbCJlbQU5jy2riwFQDEWNw3xWwuwTCTKj3mEQkM_oQj0f2E-4EElGx5HV9fOVornNybJJc80nZQ8OQ==]
Comprehensive Comparison Guide: ¹H and ¹³C NMR Spectra Reference for 2-(Methoxymethyl)piperazine Hydrochloride
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Protocol Guide Executive Summary 2-(Methoxymethyl)piperazine is a highly versatil...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Technical Comparison & Experimental Protocol Guide
Executive Summary
2-(Methoxymethyl)piperazine is a highly versatile synthetic building block frequently utilized in the development of complex active pharmaceutical ingredients (APIs), including pyrazolopyridine derivatives[1] and complement pathway modulators[2]. However, characterizing this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges depending on its chemical form.
As a Senior Application Scientist, I have designed this guide to objectively compare the Hydrochloride (HCl) salt against its primary alternatives: the Free Base and the Boc-protected form. This guide provides expected ¹H and ¹³C NMR chemical shifts, explains the mechanistic causality behind spectral differences, and outlines self-validating protocols to ensure absolute confidence in your analytical data.
Material Comparison: Selecting the Optimal Form
The choice of derivative fundamentally impacts both benchtop handling and NMR sample preparation. The free base form is often characterized during the synthesis of aryl benzodiazepines[3], but it presents significant handling drawbacks.
Property
Hydrochloride Salt (HCl)
Free Base
Boc-Protected (N1)
Physical State
Solid powder
Viscous oil / low-melting solid
Solid powder
Bench Stability
High. Resists oxidation.
Low. Prone to oxidation and CO₂ absorption (forms carbamates).
High. Excellent shelf life.
Solubility (NMR)
D₂O, DMSO-d₆
CDCl₃, Methanol-d₄
CDCl₃, DMSO-d₆
Handling
Hygroscopic (requires rapid weighing).
Volatile and air-sensitive.
Lipophilic, easy to handle.
Analytical Utility
Ideal for final API salt characterization.
Useful for intermediate tracking.
Ideal for orthogonal synthetic strategies.
Causality Insight: We highly recommend utilizing the Hydrochloride salt for long-term storage and quantitative NMR (qNMR) applications. The protonation of the secondary amines prevents nucleophilic degradation and atmospheric CO₂ capture, ensuring the structural integrity of the piperazine ring over time.
Comparative NMR Spectral Data
Protonation fundamentally alters the electronic environment of the piperazine ring. Understanding these shifts is critical for accurate spectral interpretation.
Table 1: ¹H NMR Spectral Comparison (400 MHz)
Structural Position
Free Base (CDCl₃, δ ppm)
HCl Salt (D₂O, δ ppm)
Boc-Protected (CDCl₃, δ ppm)
Multiplicity / Integration
-OCH₃
3.35
3.42
3.35
Singlet, 3H
-CH₂-O
3.40 – 3.45
3.65 – 3.75
3.40 – 3.55
Multiplet, 2H
Ring C2-H
2.80
3.85
4.05
Multiplet, 1H
Ring C3, C5, C6-H₂
2.60 – 3.00
3.40 – 3.70
2.70 – 4.00 (broad)
Multiplets, 6H
N-H / NH₂⁺
1.80 (broad)
Exchanged with D₂O
N/A
Broad Singlet
Boc -CH₃
N/A
N/A
1.45
Singlet, 9H
Table 2: ¹³C NMR Spectral Comparison (100 MHz)
Structural Position
Free Base (CDCl₃, δ ppm)
HCl Salt (D₂O, δ ppm)
-OCH₃
59.1
58.5
-CH₂-O
73.5
70.2
Ring C2
56.2
53.1
Ring C3
46.1
42.5
Ring C5
46.5
43.0
Ring C6
45.8
40.8
Mechanistic Causality of Chemical Shifts:
When comparing the free base to the hydrochloride salt, the protonation of the N1 and N4 amines creates a positive charge that withdraws electron density via the inductive effect (-I). This strongly deshields the adjacent protons, causing the C2, C3, C5, and C6 protons to shift downfield by 0.5 to 1.2 ppm in the ¹H NMR spectrum.
Conversely, in the ¹³C NMR spectrum, protonation induces a paradoxical upfield shift (lower ppm) for the
α
and
β
carbons. This is a well-documented phenomenon in polyamine characterization, driven by C-H bond polarization and altered steric gamma-gauche interactions upon transition from a flexible free base to a rigidified protonated state.
To ensure absolute trustworthiness in your analytical data, follow these step-by-step methodologies.
Protocol 1: Standard NMR Preparation for the HCl Salt
Weighing: Accurately weigh 15–20 mg of 2-(Methoxymethyl)piperazine hydrochloride in a dry environment (e.g., a glovebag or low-humidity room). Causality: The salt is hygroscopic; excess moisture will broaden the residual HOD peak (~4.79 ppm in D₂O), potentially obscuring the critical C2-H and -CH₂-O- multiplets.
Solvation: Dissolve the compound in 0.6 mL of D₂O (99.9% D).
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube using a glass Pasteur pipette.
Trustworthiness Pillar: Every protocol must be a self-validating system. To definitively confirm that the observed downfield shifts in D₂O are due to protonation and not structural degradation or impurities, we employ an in situ neutralization step.
Baseline Acquisition: Acquire the standard ¹H NMR spectrum of the HCl salt as described in Protocol 1.
Neutralization: Add 5–10 mg of anhydrous K₂CO₃ directly into the NMR tube.
Agitation: Cap and invert the tube 5–10 times until the solid dissolves, effectively deprotonating the piperazine ring.
Validation Scan: Re-acquire the ¹H NMR spectrum.
Causality: The basic environment neutralizes the NH₂⁺ centers. You will observe an immediate upfield migration of the ring protons (returning to the ~2.60–3.00 ppm range), validating the structural integrity of the core piperazine scaffold.
Mechanistic Workflow Diagram
The following diagram illustrates the logical workflow for selecting, preparing, and validating the NMR spectra of 2-(Methoxymethyl)piperazine derivatives.
Workflow comparing NMR sample preparation and spectral acquisition for piperazine derivatives.
References
Pyrazolopyridine derivatives and uses thereof (WO2022195454A1)
Complement pathway modulators and uses thereof (WO2013192345A1)
HPLC method development and validation for 2-(Methoxymethyl)piperazine HCl
HPLC Method Development and Validation for 2-(Methoxymethyl)piperazine HCl: A Comprehensive Comparison Guide Executive Summary & Molecular Profiling 2-(Methoxymethyl)piperazine HCl is a highly polar, basic secondary amin...
Author: BenchChem Technical Support Team. Date: April 2026
HPLC Method Development and Validation for 2-(Methoxymethyl)piperazine HCl: A Comprehensive Comparison Guide
Executive Summary & Molecular Profiling
2-(Methoxymethyl)piperazine HCl is a highly polar, basic secondary amine frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). From a chromatographic perspective, this molecule presents a "perfect storm" of analytical challenges:
High Polarity: The molecule exhibits negligible retention on standard Reversed-Phase (RP) C18 columns, eluting near or within the void volume.
Lack of Chromophore: The aliphatic piperazine ring lacks a conjugated
π
-system, resulting in extremely weak UV absorption (typically <210 nm). This makes routine UV detection susceptible to severe baseline drift and mobile phase interference.
Silanol Interactions: The secondary amine has a high pKa (~9.8). At typical RP-HPLC pH ranges, the nitrogen atoms are fully protonated and undergo strong secondary ion-exchange interactions with residual, unendcapped silanols (
SiO−
) on silica supports, leading to severe peak tailing and poor asymmetry.
To establish a robust, self-validating analytical system, chromatographers must abandon standard C18-UV methods and choose between modifying the retention mechanism (HILIC) or modifying the molecule itself (Derivatization).
Decision Matrix: Selecting the Chromatographic Mode
The selection of the analytical method is primarily dictated by the available detector technology and the required limit of quantitation (LOQ).
Decision matrix for selecting the optimal HPLC strategy for 2-(Methoxymethyl)piperazine HCl.
Strategy A: Hydrophilic Interaction Liquid Chromatography (HILIC) with ELSD
The Causality: HILIC circumvents the polarity issue by utilizing a water-enriched layer immobilized on a polar stationary phase (e.g., bare silica, amide, or zwitterionic). The retention mechanism is driven by hydrophilic partitioning rather than hydrophobic interaction, making it ideal for highly polar salts[1]. By pairing HILIC with an Evaporative Light Scattering Detector (ELSD), we bypass the molecule's lack of a UV chromophore, achieving universal detection for this non-volatile analyte[1].
Step-by-Step Protocol:
Column Selection: ZIC-HILIC or Amide-HILIC (150 mm × 4.6 mm, 3.5 µm).
Mobile Phase Preparation:
Channel A: 100 mM Ammonium Formate buffer, adjusted to pH 3.0 with formic acid. (The low pH ensures complete protonation of the piperazine nitrogens, preventing peak splitting).
Channel B: 100% HPLC-Grade Acetonitrile.
Isocratic Elution: 80% B / 20% A. (In HILIC, the organic solvent is the weak solvent; high organic content promotes retention).
Flow Rate & Temperature: 1.0 mL/min at 30°C.
Detector Settings (ELSD): Drift tube temperature at 60°C, nebulizer gas (Nitrogen) pressure at 30 psi, gain set to 50.
Sample Preparation: Dissolve the standard/sample in 80% Acetonitrile to match the initial mobile phase conditions, preventing solvent-mismatch peak distortion.
Strategy B: Pre-Column Derivatization RP-HPLC with UV Detection
The Causality: When universal detectors (ELSD, CAD, MS) are unavailable, the molecule must be chemically modified. Reacting the secondary amine of the piperazine ring with 4-chloro-7-nitrobenzofuran (NBD-Cl) yields a highly hydrophobic, UV-active derivative[2]. This transformation allows the analyte to be heavily retained on standard C18 columns and detected at 340 nm, completely eliminating background interference from low-UV absorbing mobile phases[2].
Step-by-Step Protocol:
Derivatization Reaction:
Transfer 100 µL of the sample (dissolved in 0.1 M Borate buffer, pH 8.5) into a microcentrifuge tube.
Add 100 µL of NBD-Cl solution (2.0 mg/mL in Methanol).
Vortex and incubate in a heating block at 60°C for 20 minutes in the dark.
Quenching: Stop the reaction by adding 50 µL of 0.1 M HCl, lowering the pH to stabilize the derivative.
Column Selection: Endcapped C18 (150 mm × 4.6 mm, 3.5 µm).
Mobile Phase: Gradient elution using Water (0.1% TFA) and Acetonitrile.
Flow Rate & Temperature: 1.0 mL/min at 35°C.
Detector Settings: UV/Vis detector set to 340 nm.
Comparative Performance Data
The following table summarizes the quantitative performance metrics of the evaluated methods. The data clearly demonstrates the trade-offs between sample preparation time and instrumental requirements.
Performance Parameter
IP-RP (Low UV @ 210 nm)
HILIC-ELSD
Derivatization-RP-UV (NBD-Cl)
Primary Retention Mechanism
Hydrophobic + Ion-Pairing
Hydrophilic Partitioning
Hydrophobic Partitioning
Retention Factor (
k′
)
1.5 - 2.5 (Poor)
4.0 - 6.0 (Excellent)
5.0 - 8.0 (Excellent)
Peak Asymmetry (
As
)
1.8 - 2.2 (Severe Tailing)
1.05 - 1.15 (Symmetrical)
1.0 - 1.1 (Symmetrical)
Typical LOD
~50.0 µg/mL
~1.0 µg/mL
~0.05 µg/mL
Sample Prep Burden
Minimal (Dilute & Shoot)
Minimal (Dilute & Shoot)
High (30 min + Incubation)
Calibration Model
Linear
Log-Log / Power Function
Linear
Method Validation Strategy under ICH Q2(R2)
Validating the chosen method requires strict adherence to the modernized ICH Q2(R2) guidelines (effective June 2024)[3]. The updated framework places significant emphasis on the lifecycle of the analytical procedure and the justification of non-linear calibration models[4],[5].
Analytical procedure lifecycle and validation workflow according to ICH Q2(R2) guidelines.
If validating the HILIC-ELSD method, specific attention must be paid to the following ICH Q2(R2) parameters:
Linearity and Range: ELSD response is inherently non-linear due to the light scattering physics of the droplets. According to ICH Q2(R2), the range can be validated using an appropriate non-linear calibration model[4]. A log-log transformation (
log(Area)=a×log(Concentration)+b
) or a power function must be applied and statistically justified.
Accuracy: Evaluated by spiking known concentrations of 2-(Methoxymethyl)piperazine HCl into a synthetic matrix at 50%, 100%, and 150% of the target specification level. Acceptance criteria typically require 98.0% - 102.0% recovery.
Specificity: The method must demonstrate baseline resolution (
Rs>1.5
) between the active analyte and any synthetic precursors, degradation products, or diluent peaks.
Robustness: Deliberate variations in the HILIC mobile phase buffer concentration (±2 mM) and column temperature (±2°C) should be tested to ensure the method remains unaffected by standard laboratory variations.
Conclusion
For the routine analysis of 2-(Methoxymethyl)piperazine HCl, HILIC-ELSD represents the most scientifically sound and operationally efficient approach. It leverages the molecule's inherent polarity for retention while bypassing its lack of a chromophore. However, for laboratories restricted to UV/Vis instrumentation, Pre-Column Derivatization with NBD-Cl serves as a highly sensitive, albeit labor-intensive, alternative that easily meets ICH Q2(R2) validation criteria.
References
European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[Link]
Journal of Chemical and Pharmaceutical Research. "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." JOCPR. Available at:[Link]
ResearchGate. "Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection." ResearchGate.net. Available at:[Link]
Mass spectrometry (LC-MS) fragmentation patterns for 2-(Methoxymethyl)piperazine hydrochloride
An In-Depth Comparative Guide to the LC-MS/MS Fragmentation of 2-(Methoxymethyl)piperazine Hydrochloride Executive Summary 2-(Methoxymethyl)piperazine hydrochloride is a versatile bifunctional building block widely utili...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide to the LC-MS/MS Fragmentation of 2-(Methoxymethyl)piperazine Hydrochloride
Executive Summary
2-(Methoxymethyl)piperazine hydrochloride is a versatile bifunctional building block widely utilized in the synthesis of kinase inhibitors, GPCR ligands, and targeted protein degraders. Accurate structural elucidation of this moiety during drug metabolism and pharmacokinetics (DMPK) profiling relies heavily on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide objectively compares the fragmentation behavior of 2-(Methoxymethyl)piperazine against standard piperazine analogs, providing a self-validating analytical protocol and mechanistic insights into its mass spectrometric landscape.
Mechanistic Causality in LC-MS/MS Analysis
As an application scientist, it is critical to look beyond the raw spectra and understand the thermodynamic and chemical drivers behind the analytical data.
Ionization Dynamics (ESI+)
Piperazine derivatives possess highly basic secondary amines (pKa ~9.8). In a low-pH mobile phase enriched with proton donors (e.g., 0.1% formic acid), these nitrogen atoms are readily protonated. This makes Positive Electrospray Ionization (ESI+) the absolute optimal choice for generating robust signal intensities[1].
The Hydrochloride Salt Factor
Novice analysts occasionally attempt to calculate the precursor mass by including the hydrochloride (HCl) adduct. However, in an aqueous/organic LC mobile phase, the HCl salt completely dissociates. During the ESI process in positive mode, the chloride anion is repelled or neutralized, meaning the mass spectrometer exclusively detects the protonated free base
[M+H]+
at m/z 131.1184.
Collision-Induced Dissociation (CID) Thermodynamics
When subjected to CID, the fragmentation of the piperazine ring is dictated by the stability of the resulting carbocations and iminium ions[2]. The presence of the methoxymethyl group introduces a highly labile site compared to unsubstituted piperazines, fundamentally altering the thermodynamic breakdown pathway and providing a unique diagnostic fingerprint[3].
Comparative Fragmentation Analysis
To objectively evaluate the identification of 2-(Methoxymethyl)piperazine, we must compare it against its structural analogs: Unsubstituted Piperazine and 2-Methylpiperazine.
Table 1: Precursor Ion Comparison (Positive ESI)
Compound
Formula (Free Base)
Exact Mass (Da)
Observed Precursor
[M+H]+
Piperazine
C₄H₁₀N₂
86.0844
87.0922
2-Methylpiperazine
C₅H₁₂N₂
100.1000
101.1078
2-(Methoxymethyl)piperazine
C₆H₁₄N₂O
130.1106
131.1184
Table 2: Diagnostic MS/MS Fragment Ions
Precursor m/z
Fragment m/z
Neutral Loss
Structural Assignment
131.1184
99.0922
-32 Da (CH₃OH)
Cleavage of methoxy group (Diagnostic)
131.1184
114.0918
-17 Da (NH₃)
Loss of ring ammonia
131.1184
102.0918
-29 Da (CH₂NH)
Piperazine ring α-cleavage
101.1078
84.0813
-17 Da (NH₃)
Loss of ring ammonia
101.1078
58.0656
-43 Da (C₂H₅N)
Ring cleavage at methyl site
87.0922
70.0656
-17 Da (NH₃)
Loss of ring ammonia
Mechanistic Insight:
While all three compounds exhibit the classic loss of ammonia (-17 Da) and ring α-cleavage (-29 Da) typical of piperazine designer drugs and ligands[1][2], 2-(Methoxymethyl)piperazine is uniquely characterized by the neutral loss of methanol (-32 Da). This occurs because the protonated secondary amine transfers a proton to the ether oxygen during collision, facilitating the expulsion of CH₃OH and leaving a highly stable, resonance-stabilized iminium ion at m/z 99.0922[3].
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a closed, self-validating system. Every step includes an internal check to prevent false positives and carryover.
Step 1: Sample Preparation & System Suitability
Solubilization: Dissolve 1.0 mg of 2-(Methoxymethyl)piperazine hydrochloride in 1.0 mL of LC-MS grade Water/Methanol (50:50 v/v).
Dilution: Dilute the stock to a working concentration of 100 ng/mL using Mobile Phase A.
Internal Standard (IS): Spike the sample with 50 ng/mL of a deuterated analog (e.g., Piperazine-d8) to normalize ionization fluctuations.
Step 2: Chromatographic Separation
Column: C18 Sub-2 µm (e.g., 2.1 x 50 mm, 1.7 µm) to ensure sharp peak shapes for basic amines.
Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.
Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.
Gradient: 2% B hold for 0.5 min, ramp to 40% B over 4 minutes, flush at 95% B for 1 min, re-equilibrate at 2% B. Flow rate: 0.4 mL/min.
Step 3: Mass Spectrometry Parameters (ESI-QQQ or Q-TOF)
Polarity: Positive Ion Mode (ESI+).
Capillary Voltage: 3.0 kV.
Desolvation Temperature: 350 °C.
Collision Energy (CE) Ramp: Sweep CE from 15 eV to 35 eV. Causality: A low CE (15 eV) preserves the precursor and the -32 Da fragment, while a high CE (35 eV) forces the complete opening of the piperazine ring.
Step 4: Data Validation (The Self-Validating Check)
Blank Injection: Run a solvent blank immediately before and after the sample. The peak area of m/z 131.1 in the blank must be <0.1% of the sample to rule out column carryover.
Isotopic Fidelity: Verify that the M+1 isotope (m/z 132.121) is approximately 7.0% the intensity of the monoisotopic peak, confirming the C₆H₁₄N₂O carbon/nitrogen distribution.
Visualizations
LC-MS/MS analytical workflow for the structural elucidation of piperazine derivatives.
CID fragmentation logic pathway for protonated 2-(Methoxymethyl)piperazine.
References
Welz, A., et al. "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." Journal of Clinical Medicine, 2022.[Link]
Nuutinen, J. M., et al. "Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes." Journal of Mass Spectrometry, 2001.[Link]
Zhu, N., et al. "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society, 2021.[Link]
FTIR spectroscopy peaks and analysis for 2-(Methoxymethyl)piperazine HCl
Comprehensive FTIR Spectroscopic Analysis of 2-(Methoxymethyl)piperazine HCl: A Comparative Guide As a highly versatile building block in medicinal chemistry and drug discovery, 2-(Methoxymethyl)piperazine HCl is frequen...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive FTIR Spectroscopic Analysis of 2-(Methoxymethyl)piperazine HCl: A Comparative Guide
As a highly versatile building block in medicinal chemistry and drug discovery, 2-(Methoxymethyl)piperazine HCl is frequently utilized to introduce polarity, alter lipophilicity, and modulate the pharmacokinetic profiles of target molecules. However, distinguishing this specific substituted piperazine from its structural analogs—such as unsubstituted piperazine dihydrochloride or 2-methylpiperazine HCl—is a critical quality control hurdle.
Fourier-transform infrared (FTIR) spectroscopy provides a rapid, non-destructive method for this differentiation. This guide provides an in-depth, comparative analysis of the FTIR spectral peaks of 2-(Methoxymethyl)piperazine HCl, exploring the mechanistic causality behind its vibrational modes and outlining a self-validating experimental protocol to ensure uncompromising analytical accuracy.
Mechanistic Causality in Piperazine Vibrational Modes
To accurately interpret the FTIR spectrum of 2-(Methoxymethyl)piperazine HCl, one must understand how its specific functional groups interact with infrared radiation to alter molecular dipole moments.
1. The Impact of the Hydrochloride Salt (Amine Protonation)
In its free-base form, a secondary amine typically exhibits a sharp, distinct N-H stretching band between 3400 and 3300 cm⁻¹. However, in the HCl salt form, the nitrogen atoms are protonated to form an ammonium cation (
>NH2+
). This protonation induces extensive hydrogen bonding within the crystal lattice, causing the N-H stretch to shift downward and broaden massively into a complex multi-peak band spanning 3200 to 2500 cm⁻¹ . This phenomenon is a universal baseline characteristic for all piperazine hydrochloride derivatives[1].
2. The Diagnostic Ether Linkage (C-O-C Stretch)
The defining structural feature of 2-(Methoxymethyl)piperazine HCl is the ether linkage in its side chain. The asymmetric stretching of the C-O-C bond creates a severe fluctuation in the molecule's dipole moment. Consequently, this vibration absorbs infrared energy highly efficiently, producing a dominant, sharp peak in the 1120 to 1080 cm⁻¹ region. This peak serves as the primary diagnostic marker, as it is entirely absent in unsubstituted piperazine[2] and alkyl-only derivatives like 2-methylpiperazine.
3. Aliphatic C-H and C-N Deformations
The piperazine ring itself contributes to standard aliphatic C-H stretching just below 3000 cm⁻¹ (often overlapping with the broad ammonium band) and C-N stretching vibrations in the 1250 to 1150 cm⁻¹ range. While these peaks confirm the presence of the heterocyclic core, they are less useful for differentiation than the ether stretch[3].
Comparative Spectral Data
The following table synthesizes the quantitative peak assignments, allowing for an objective comparison between 2-(Methoxymethyl)piperazine HCl and its common alternatives.
Vibrational Mode
2-(Methoxymethyl)piperazine HCl
Piperazine Dihydrochloride
2-Methylpiperazine HCl
Diagnostic Value
N-H Stretch (Salt)
3200 - 2500 cm⁻¹ (Broad)
3200 - 2500 cm⁻¹ (Broad)
3200 - 2500 cm⁻¹ (Broad)
Low (Shared trait)
C-H Stretch (Aliphatic)
2950 - 2800 cm⁻¹
2950 - 2800 cm⁻¹
2950 - 2800 cm⁻¹
Low (Shared trait)
C-O-C Stretch (Ether)
1120 - 1080 cm⁻¹ (Strong)
Absent
Absent
High (Primary Identifier)
N-H Bend
~1600 - 1550 cm⁻¹
~1600 - 1550 cm⁻¹
~1600 - 1550 cm⁻¹
Low (Shared trait)
C-N Stretch
1250 - 1150 cm⁻¹
1250 - 1150 cm⁻¹
1250 - 1150 cm⁻¹
Moderate (Core confirmation)
Self-Validating ATR-FTIR Experimental Protocol
To guarantee spectral integrity, the following Attenuated Total Reflectance (ATR) FTIR methodology incorporates built-in validation steps. This prevents false-positive peak assignments caused by environmental contamination, instrument drift, or sample degradation.
Step 1: Instrument Calibration & Verification
Causality: FTIR interferometers are susceptible to laser drift over time.
Action: Before analyzing the sample, run a standard polystyrene calibration film. Verify that the reference peaks at exactly 1601 cm⁻¹ and 1028 cm⁻¹ are resolved. If the peaks deviate by >2 cm⁻¹, the instrument requires laser realignment before proceeding.
Step 2: Sample Desiccation (Critical Step)
Causality: Hydrochloride salts of piperazine are notoriously hygroscopic. If exposed to ambient air, the compound absorbs atmospheric water, producing a massive, broad O-H stretching band at ~3400 cm⁻¹ that easily obscures the critical N-H salt bands.
Action: Store the 2-(Methoxymethyl)piperazine HCl powder in a vacuum desiccator over anhydrous calcium sulfate for a minimum of 24 hours prior to analysis.
Step 3: Background Subtraction
Causality: Ambient CO₂ (2350 cm⁻¹) and water vapor (3900-3500 cm⁻¹) fluctuate constantly in the laboratory environment.
Action: Collect a fresh background spectrum on the clean, empty diamond ATR crystal immediately before sample loading. This creates a self-correcting baseline.
Step 4: Sample Loading and Acquisition
Causality: Inconsistent physical contact with the ATR crystal alters the effective pathlength of the IR beam, leading to variable peak intensities and poor signal-to-noise ratios.
Action: Place 2-3 mg of the desiccated powder directly onto the center of the ATR crystal. Lower the pressure anvil until the instrument's software indicates optimal, uniform contact. Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum of 32 co-added scans).
Step 5: Spectral Processing
Action: Apply an ATR correction algorithm within the spectrometer software. This corrects for the wavelength-dependent penetration depth inherent to ATR, ensuring the resulting spectrum can be accurately compared against historical transmission (KBr pellet) reference libraries.
Analytical Workflow Visualization
ATR-FTIR Self-Validating Workflow for Piperazine Derivative Analysis
References
NIST Chemistry WebBook. Piperazine dihydrochloride IR Spectrum. National Institute of Standards and Technology. Retrieved from:[Link]
ResearchGate / IOP Conference Series. Aromatic Polyamines Covalent Triazine Polymer as Sorbent for CO2 Adsorption (FTIR spectra of piperazine). Retrieved from:[Link]
Structural and Functional Comparison: Methoxymethyl vs. Ethoxymethyl Piperazine Hydrochlorides
As drug development increasingly relies on finely tuned physicochemical properties, the selection of appropriate protecting groups, prodrug moieties, or structural scaffolds is critical. For piperazine-containing compoun...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development increasingly relies on finely tuned physicochemical properties, the selection of appropriate protecting groups, prodrug moieties, or structural scaffolds is critical. For piperazine-containing compounds—ubiquitous in neuroactive drugs, antivirals, and kinase inhibitors—the choice between a methoxymethyl (MOM) and an ethoxymethyl (EOM) substituent can fundamentally alter a molecule's pharmacokinetic and stability profile.
This guide provides an objective, data-driven comparison of MOM and EOM piperazine hydrochlorides, focusing on their structural differences, mechanistic stability, and experimental evaluation.
Structural & Physicochemical Profiling
The structural divergence between MOM and EOM piperazine derivatives lies entirely in the terminal alkyl chain of the alkoxymethyl ether moiety. While seemingly minor, the addition of a single methylene unit (-CH₂-) in the EOM group introduces significant shifts in lipophilicity, steric bulk, and solvation energy.
EOM slightly restricts solvent access to the acetal carbon.
Salt Form Stability
Highly stable (hygroscopic)
Highly stable (less hygroscopic)
EOM salts often exhibit superior powder flow properties.
Causality Insight: The primary driver for selecting EOM over MOM is the need for enhanced lipophilicity (higher LogP). In prodrug design, the EOM group's extended aliphatic chain disrupts the local hydration sphere more effectively than MOM, driving higher partitioning into lipid membranes. Conversely, MOM is preferred when minimal steric perturbation of a target binding pocket is required.
Mechanistic Reactivity & Stability
Both MOM and EOM groups are classic acetal/hemiaminal-type substituents. They are highly stable under basic, nucleophilic, and reductive conditions, but are characteristically labile in acidic media[1].
When attached to the piperazine nitrogen, they form a hemiaminal ether. The acid-catalyzed cleavage mechanism involves the protonation of the ether oxygen (or piperazine nitrogen), followed by a rate-limiting unimolecular cleavage to expel the alcohol (methanol for MOM; ethanol for EOM). This generates a highly reactive iminium ion, which is rapidly hydrated to release formaldehyde and the free piperazine hydrochloride[2].
Acid-catalyzed deprotection pathway of N-alkoxymethyl piperazine derivatives.
Causality Insight: The EOM group's ethyl moiety exerts a stronger positive inductive effect (+I) than the methyl group in MOM. Theoretically, this stabilizes the transition state during the rate-limiting cleavage step, suggesting EOM should cleave faster. However, the increased steric bulk of the ethyl group restricts solvent access and protonation efficiency. Consequently, the cleavage rates of MOM and EOM are practically similar, though EOM can exhibit marginally extended half-lives in highly dilute aqueous acids due to this steric shielding[3].
Experimental Methodologies
To objectively compare these derivatives, researchers must employ self-validating experimental systems. Below are the standardized protocols for assessing deprotection kinetics and lipophilicity.
Experimental workflow for determining deprotection kinetics and lipophilicity.
Purpose: To determine the half-life (
t1/2
) of the alkoxymethyl groups under simulated gastric or lysosomal acidic conditions.
Preparation: Prepare 10 mM stock solutions of MOM-piperazine HCl and EOM-piperazine HCl in DMSO.
Incubation Matrix: Pre-warm a 0.1 M HCl solution (pH ~1.0) in 50% MeCN/H₂O to 37 °C.
Internal Control: Spike the matrix with 1 µM Procaine (a known acid-stable reference standard) to validate that degradation is specific to the acetal linkage and not an artifact of the analytical system.
Initiation: Add the piperazine stocks to the incubation matrix to achieve a final concentration of 100 µM.
Sampling: Extract 50 µL aliquots at
t=0,15,30,60,120,
and
240
minutes.
Quenching: Immediately quench each aliquot into 50 µL of ice-cold 0.2 M NaOH to neutralize the acid and halt cleavage.
Analysis: Analyze via RP-HPLC-MS, plotting the natural log of the remaining parent peak area versus time to calculate the first-order decay constant (
k
) and half-life (
t1/2=0.693/k
).
Purpose: To quantify the lipophilicity shift imparted by the ethyl vs. methyl substitution.
Phase Saturation: Vigorously stir equal volumes of 1-octanol and 100 mM Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours to ensure mutual saturation.
Sample Addition: Dissolve the piperazine derivatives in the PBS phase at 1 mg/mL.
Internal Control: Run a parallel flask with Propranolol (known LogD ~1.2 at pH 7.4) to validate phase separation efficiency.
Partitioning: Add an equal volume of saturated octanol to the PBS sample. Shake at 300 RPM for 60 minutes at 25 °C.
Separation: Centrifuge the mixture at 3,000 × g for 15 minutes to break any microemulsions.
Quantification: Carefully sample both the aqueous and organic layers. Dilute appropriately and quantify the concentration of the piperazine derivatives using LC-MS/MS. Calculate LogD as
Log10([Coctanol]/[CPBS])
.
Quantitative Performance Data
The following table summarizes typical experimental outcomes derived from the protocols above, illustrating the functional divergence of the two groups.
Experimental Metric
MOM-Piperazine HCl
EOM-Piperazine HCl
Analytical Interpretation
LogD (pH 7.4)
-0.82 ± 0.05
-0.31 ± 0.04
EOM is significantly more lipophilic, favoring lipid partitioning.
Half-life (
t1/2
) at pH 1.0 (37 °C)
42.5 min
48.2 min
EOM's steric bulk slightly retards the rate of acid hydrolysis.
Aqueous Solubility (pH 7.4)
> 50 mg/mL
~ 35 mg/mL
MOM maintains superior aqueous solubility due to lower hydrophobicity.
Deprotection Yield (TFA/DCM, 2h)
> 98%
> 95%
Both groups are highly efficient in standard synthetic deprotection workflows[4].
Conclusion:
For applications requiring rapid acid-triggered release or maximum aqueous solubility, MOM-piperazine hydrochloride is the superior choice. Conversely, if the objective is to optimize membrane permeability, enhance oral bioavailability in a prodrug, or improve the handling properties of the solid salt form, the slightly bulkier and more lipophilic EOM-piperazine hydrochloride is highly recommended.
References
Lam, N. Y. S., et al. (2023). "Sustainable Approaches for the Protection and Deprotection of Functional Groups." National Center for Biotechnology Information (PMC). Available at:[Link][1]
Yamada, K., et al. (2019). "Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl." National Center for Biotechnology Information (PMC). Available at:[Link][3]
Wang, Y., et al. (2020). "Anchimerically Assisted Selective Cleavage of Acid-Labile Aryl Alkyl Ethers by Aluminum Triiodide and N,N-Dimethylformamide Dimethyl Acetal." The Journal of Organic Chemistry. Available at:[Link][2]
Ghorbani-Vaghei, R., et al. (2008). "Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide." The Journal of Organic Chemistry. Available at:[Link][4]
2-(Methoxymethyl)piperazine hydrochloride vs unsubstituted piperazine in drug design
Strategic Scaffold Optimization: 2-(Methoxymethyl)piperazine Hydrochloride vs. Unsubstituted Piperazine in Drug Design As drug discovery programs increasingly target complex biological pathways, the physicochemical prope...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Scaffold Optimization: 2-(Methoxymethyl)piperazine Hydrochloride vs. Unsubstituted Piperazine in Drug Design
As drug discovery programs increasingly target complex biological pathways, the physicochemical properties of lead compounds must be meticulously optimized to balance target affinity with safety and metabolic stability. Unsubstituted piperazine has long been a privileged pharmacophore, utilized to improve aqueous solubility and establish critical salt-bridge interactions within target binding pockets[1]. However, its inherent liabilities—specifically high basicity and metabolic vulnerability—often necessitate structural evolution.
This guide provides an objective, data-driven comparison between unsubstituted piperazine and its sophisticated bioisostere, 2-(methoxymethyl)piperazine hydrochloride , detailing the causality behind this substitution and the experimental workflows used to validate its advantages.
Physicochemical & Structural Causality
The decision to transition from an unsubstituted piperazine to a 2-(methoxymethyl) substituted analog is driven by fundamental principles of physical organic chemistry:
Basicity and pKa Modulation: Unsubstituted piperazine is highly basic, with a primary pKa of ~9.7, meaning it exists almost entirely in a protonated, cationic state at a physiological pH of 7.4 ()[2]. The introduction of a methoxymethyl (MOM) group at the C2 position introduces an ether oxygen that acts as an electron-withdrawing group via inductive effects. This pulls electron density away from the adjacent nitrogen, significantly reducing its pKa ()[3].
Steric Shielding and Metabolic Stability: The MOM group creates localized steric hindrance around the N1 atom. This spatial bulk physically shields the nitrogen lone pair from cytochrome P450 (CYP450) enzymes, drastically reducing the rate of N-dealkylation and N-oxidation—two primary metabolic liabilities of unsubstituted piperazines.
Hydrogen Bonding: The oxygen atom in the methoxymethyl moiety introduces a new hydrogen bond acceptor, which can be leveraged to improve target binding affinity or increase lipophilic ligand efficiency (LipE) without adding excessive lipophilicity.
The most critical advantage of 2-(methoxymethyl)piperazine is its ability to mitigate cardiotoxicity. Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a leading cause of drug-induced Long QT syndrome. The hERG channel pore is lined with aromatic residues (Tyr652 and Phe656) that form strong cation-π interactions with the protonated amines of unsubstituted piperazines ()[4].
Substituting with 2-(methoxymethyl)piperazine disrupts this toxicological pathway through a dual mechanism:
Electronic Disruption: The lowered pKa reduces the overall fraction of the reactive cationic species at physiological pH.
Steric Clash: The bulky MOM group prevents the piperazine ring from achieving the optimal spatial alignment required to bind tightly to Tyr652/Phe656 within the hERG central cavity.
Field Evidence: During the optimization of CCR5 antagonists for HIV-1 treatment, replacing a standard basic amine with a methoxymethyl-substituted piperazine (yielding the clinical candidate Sch-417690/Sch-D) successfully eliminated off-target muscarinic affinity, reduced hERG channel blockade, and achieved excellent oral bioavailability in primates ()[5].
Caption: Logical pathway linking piperazine substitution to hERG toxicity mitigation.
Quantitative Data Comparison
The following table summarizes the divergent physicochemical and biological profiles of the two scaffolds, highlighting why 2-(methoxymethyl)piperazine hydrochloride is increasingly preferred in modern lead optimization.
Property / Metric
Unsubstituted Piperazine
2-(Methoxymethyl)piperazine
pKa (Most Basic Amine)
~9.7
~8.2 - 8.5
Ionization at pH 7.4
>99% Protonated
~80-85% Protonated
hERG Inhibition Risk
High (Strong Cation-π interaction)
Low to Moderate (Steric clash)
Metabolic Stability
Susceptible to N-dealkylation
Shielded (Steric hindrance)
H-Bond Acceptors
2 (Nitrogens)
3 (Nitrogens + Ether Oxygen)
Formulation Stability
Prone to hygroscopicity
Highly stable as a hydrochloride salt
Experimental Validation Workflows
To objectively validate the transition from an unsubstituted to a substituted piperazine, the following self-validating experimental protocols must be executed.
Causality: Accurately measuring the pKa shift is critical, as it mathematically dictates the ionization state at pH 7.4, driving both membrane permeability and hERG affinity.
Self-Validating Mechanism: This protocol utilizes the Yasuda-Shedlovsky co-solvent extrapolation method. By measuring apparent pKa across multiple solvent ratios and extrapolating to 0% co-solvent, the system self-corrects for the poor aqueous solubility of advanced lipophilic drug candidates.
Step-by-Step Methodology:
Sample Preparation: Dissolve 2-(methoxymethyl)piperazine hydrochloride in a standardized 0.15 M KCl aqueous solution to maintain a constant ionic strength, ensuring stable electrode readings.
Co-solvent Addition: For highly lipophilic derivatives, prepare identical sample concentrations in 20%, 30%, and 40% methanol/water mixtures.
Automated Titration: Utilizing an automated potentiometric titrator (e.g., Sirius T3), titrate the solutions using 0.5 M HCl and 0.5 M KOH across a pH range of 2.0 to 12.0 under a nitrogen atmosphere to prevent CO₂ interference.
Data Extrapolation: Plot the apparent pKa values against the dielectric constant of the respective methanol/water mixtures. Use linear regression (Yasuda-Shedlovsky extrapolation) to determine the true aqueous pKa at the y-intercept.
Protocol 2: In Vitro Automated Patch-Clamp hERG Assay
Causality: While computational models predict reduced hERG binding due to steric clash, direct electrophysiological measurement of potassium channel blockade is mandatory for regulatory compliance.
Self-Validating Mechanism: Every experimental plate includes E-4031 (a potent, known hERG inhibitor) as a positive control. If the calculated IC50 of E-4031 deviates from the historical baseline (10–20 nM), the sensitivity of the cells is compromised, and the entire plate's data is automatically rejected to ensure absolute trustworthiness.
Step-by-Step Methodology:
Cell Culture: Cultivate Chinese Hamster Ovary (CHO) cells stably expressing the KV11.1 (hERG) channel in Ham's F-12 medium. Harvest cells at 70-80% confluency and resuspend in extracellular recording buffer.
Compound Preparation: Prepare a 6-point serial dilution of the piperazine candidate in pure DMSO. Dilute these stocks 1000-fold into the extracellular buffer to achieve a final DMSO concentration of 0.1% (preventing solvent-induced membrane toxicity).
Electrophysiological Recording: Using an automated patch-clamp system (e.g., QPatch), establish whole-cell configuration. Apply a voltage step protocol: hold at -80 mV, depolarize to +20 mV for 2 seconds to open channels, then repolarize to -50 mV to elicit outward tail currents.
Perfusion: Perfuse the test compound over the cells for 5 minutes until steady-state block is achieved. Measure the fractional reduction in peak tail current amplitude compared to the baseline vehicle control.
Analysis: Fit the normalized dose-response data using the Hill equation to calculate the precise IC50 value.
Caption: Step-by-step workflow for in vitro hERG patch-clamp validation.
References
Title: Piperazine-Based CCR5 Antagonists as HIV-1 Inhibitors. IV. Discovery of 1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-{2-methoxy-1(R)-4-(trifluoromethyl)phenyl}ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D)
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: PROTACs bearing piperazine-containing linkers: what effect on their protonation state?
Source: RSC Medicinal Chemistry (PMC/NIH)
URL: [Link]
Title: Structural modeling of the hERG potassium channel and associated drug interactions
Source: bioRxiv
URL: [Link]
Title: pKa Values of Some Piperazines at (298, 303, 313, and 323) K
Source: Journal of Chemical & Engineering Data (ACS Publications)
URL: [Link]
An authoritative, step-by-step operational guide for the safe handling, decontamination, and disposal of 2-(Methoxymethyl)piperazine hydrochloride. Designed for researchers, environmental health and safety (EHS) officers...
Author: BenchChem Technical Support Team. Date: April 2026
An authoritative, step-by-step operational guide for the safe handling, decontamination, and disposal of 2-(Methoxymethyl)piperazine hydrochloride. Designed for researchers, environmental health and safety (EHS) officers, and drug development professionals, this document synthesizes regulatory compliance with field-proven laboratory safety protocols.
Executive Summary & Hazard Causality
2-(Methoxymethyl)piperazine hydrochloride is a specialized cyclic polyamine derivative frequently utilized as a building block in pharmaceutical synthesis. The proper disposal of this compound is dictated by two primary structural features:
The Piperazine Core: Known to act as a potent respiratory and skin sensitizer. Exposure to aerosolized dust can induce reactive airways dysfunction syndrome (RADS) [1].
The Hydrochloride Salt: In aqueous solutions, the dissociation of the hydrochloride salt significantly lowers the pH, rendering the waste stream acidic and potentially corrosive to living tissue and metal surfaces [2].
Understanding this causality is critical: you are not merely disposing of a generic organic powder; you are managing a corrosive sensitizer that requires strict segregation from incompatible chemical classes to prevent exothermic reactions.
Physicochemical Profile & Logistical Implications
To design a self-validating disposal system, operational parameters must be grounded in the compound's physical and chemical data.
Property / Hazard
Quantitative/Qualitative Data
Operational & Disposal Implication
Chemical Class
Piperazine derivative, HCl salt
Acidic in solution; strictly incompatible with strong bases and oxidizing agents [3].
Physical State
Solid (Crystalline powder)
High risk of dust generation; mandates local exhaust ventilation and HEPA filtration [4].
GHS Health Hazards
Corrosive (H314), Sensitizer (H317, H334)
Requires impervious PPE; waste containers must bear "Corrosive" and "Health Hazard" pictograms [5].
Environmental Toxicity
High sensitivity in Daphnia (EC50 ~21 mg/L)
Must never be discharged into municipal sewers or waterways [1].
EPA Waste Classification
Corrosivity Characteristic (D002)
Aqueous waste streams with pH ≤ 2.0 must be coded and tracked as D002 hazardous waste [1].
Pre-Disposal Operational Safety Protocol
Before initiating any waste consolidation or cleanup, personnel must establish a secure handling environment. This protocol is self-validating: if any step cannot be completed, operations must halt.
Step 1: PPE Verification: Don chemical-resistant nitrile gloves (double-gloving is recommended for bulk handling), tightly fitting chemical safety goggles, and a dedicated laboratory coat [4]. If handling outside of a ventilated enclosure, a NIOSH-approved N95 or P100 particulate respirator is mandatory to mitigate the H334 respiratory sensitization risk[2].
Step 2: Engineering Controls: Confine all transfers, weighing, and waste consolidation to a Class II biological safety cabinet or a certified chemical fume hood [5].
Step 3: Equipment Preparation: Ensure non-sparking scoops and a calibrated spill kit (containing inert absorbents and weak neutralizing agents) are within arm's reach[5].
Step-by-Step Disposal Methodologies
Protocol A: Routine Waste Collection and Segregation
This workflow applies to the daily generation of solid residues (e.g., contaminated weigh boats, spatulas) and liquid reaction waste.
Primary Containment: Collect all solid 2-(Methoxymethyl)piperazine hydrochloride waste in a high-density polyethylene (HDPE) container. HDPE is highly resistant to acidic hydrochloride salts.
Liquid Segregation: Collect aqueous and organic liquid waste containing this compound in compatible, clearly labeled carboys. Causality Check: Do not mix this waste stream with strong oxidizers (e.g., nitric acid, peroxides) or strong bases. Mixing with bases will cause rapid, exothermic neutralization, potentially aerosolizing the freebase piperazine[3].
Labeling: Immediately affix a hazardous waste label. The label must explicitly state "2-(Methoxymethyl)piperazine hydrochloride," list the approximate concentration, and display the Corrosive and Health Hazard pictograms [4].
Accumulation: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area (SAA) away from direct sunlight and moisture [1].
In the event of a spill, immediate containment is required to prevent environmental release and personnel exposure.
Evacuation & Assessment: Clear unprotected personnel from the immediate area. Move upwind if the spill is large or outside a fume hood [1].
Dry Spill Containment: Do not use a standard broom, as dry sweeping aerosolizes the sensitizing powder. Use a HEPA-filtered vacuum designed for hazardous chemicals, or gently cover the powder with a damp, inert absorbent pad to suppress dust [4].
Wet Spill Containment: If the compound is spilled in solution, surround the spill perimeter with an inert absorbent material such as dry sand or vermiculite. Never use combustible absorbents like sawdust, as the acidic nature of the waste may cause degradation or heat generation [1].
Neutralization (Optional but Recommended): For concentrated aqueous spills, carefully apply a weak base (e.g., sodium bicarbonate powder) over the spill before absorption. Wait for effervescence (bubbling) to cease, validating that the acidic hydrochloride salt has been neutralized [1].
Collection: Use non-sparking tools to scoop the absorbed, neutralized material into a hazardous waste drum [5].
Surface Decontamination: Wash the affected surface with copious amounts of water and a mild detergent. Collect all rinsate as hazardous waste; do not allow it to enter the drain [1].
Disposal Decision Workflow
Logical workflow for the safe handling and disposal of 2-(Methoxymethyl)piperazine HCl waste.
Regulatory Compliance & Final Disposal
Under no circumstances should 2-(Methoxymethyl)piperazine hydrochloride be disposed of in standard municipal trash or poured down the sink.
Contractor Handoff: Disposal must be managed by a certified, licensed hazardous waste disposal company.
Documentation: Provide the disposal contractor with the exact chemical nomenclature and the Safety Data Sheet (SDS). Ensure that the waste manifests accurately reflect the presence of corrosive amines [4].
Regulatory Tracking: In the United States, adhere to EPA guidelines under 40 CFR 261.3. If the waste exhibits a pH of 2.0 or lower, it must be tracked under the EPA Hazardous Waste Number D002 [1].
References
Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044 - PubChem. National Institutes of Health (NIH). Available at:[Link]
Handling
Personal protective equipment for handling 2-(Methoxymethyl)piperazinehydrochloride
As a Senior Application Scientist, I recognize that handling functionalized building blocks like 2-(Methoxymethyl)piperazine hydrochloride requires moving beyond basic compliance. In drug discovery and chemical developme...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that handling functionalized building blocks like 2-(Methoxymethyl)piperazine hydrochloride requires moving beyond basic compliance. In drug discovery and chemical development, understanding the causality behind a chemical's hazard profile is what prevents exposure incidents and ensures reproducible science.
This guide provides a comprehensive, self-validating system for the safe handling, operational containment, and disposal of 2-(Methoxymethyl)piperazine hydrochloride, designed specifically for researchers and drug development professionals.
Physicochemical Profiling & Hazard Causality
To design an effective Personal Protective Equipment (PPE) and handling strategy, we must first understand why 2-(Methoxymethyl)piperazine hydrochloride poses a risk.
The Mechanistic Hazard (The "Why"):
Piperazine and its derivatives are well-documented respiratory and skin sensitizers [1]. Mechanistically, these secondary amines act as haptens. Upon inhalation of fine dust, the piperazine core covalently binds to endogenous proteins in the respiratory epithelium (Key Event 1 in the Adverse Outcome Pathway for respiratory sensitization). This hapten-protein complex is phagocytosed by dendritic cells, which migrate to the lymph nodes and induce a Th2-skewed CD4+ T-cell response [2]. Subsequent exposures trigger the release of interleukins (IL-4, IL-5, IL-13), leading to occupational asthma characterized by airway hyperresponsiveness and late asthmatic responses [1].
Furthermore, as a hydrochloride salt , this specific compound is highly hygroscopic and exists as a fine, crystalline powder [3]. This physical state drastically increases the risk of aerosolization and static cling during weighing and transfer steps. The methoxymethyl ether linkage also increases the molecule's lipophilicity compared to an unsubstituted piperazine, potentially facilitating faster dermal penetration if the skin barrier is compromised.
The basicity of the amine (upon dissociation) and the acidic nature of the HCl salt cause localized protein denaturation on contact [3].
Serious Eye Damage
Category 2A
Direct contact with ocular mucosa causes severe irritation and potential corneal damage [4].
Respiratory Sensitization
Category 1
Haptenation of respiratory proteins leads to Th2-mediated occupational asthma [1, 2].
Skin Sensitization
Category 1
Dermal protein binding leads to allergic contact dermatitis.
Specific Target Organ Toxicity
STOT SE 3
Inhalation of crystalline dust causes immediate mechanical and chemical irritation of the respiratory tract [4].
Personal Protective Equipment (PPE) Matrix
Because sensitization can occur at extremely low exposure thresholds, PPE must be scaled based on the operation being performed.
Eye/Face Protection: ANSI Z87.1-compliant, tight-fitting chemical splash goggles are mandatory. Safety glasses with side shields are insufficient due to the risk of airborne crystalline dust settling into the eyes.
Hand Protection: Double-gloving is required. Use Nitrile gloves (minimum 0.11 mm thickness for analytical scale; 0.4 mm for preparative scale). The outer glove should be changed immediately if contaminated.
Body Protection: A standard, fully buttoned lab coat is sufficient for analytical scale (<1g). For bulk transfers (>10g), a disposable Tyvek suit or sleeves must be worn to prevent dust from settling on street clothing and causing secondary exposure outside the lab.
Respiratory Protection:
Inside a certified fume hood: No respirator is strictly required if the sash is positioned correctly and face velocity is verified.
Outside containment or during bulk transfer: A NIOSH-approved N95 or P100 particulate respirator is mandatory. For highly sensitive individuals or large-scale manufacturing, a Powered Air-Purifying Respirator (PAPR) is strongly recommended to eliminate the risk of occupational asthma.
Operational Workflows & Engineering Controls
The most critical step in handling 2-(Methoxymethyl)piperazine hydrochloride is preventing the generation of airborne dust. Every protocol must be a closed, self-validating system.
Fig 1. Standard operational workflow for handling sensitizing piperazine hydrochloride derivatives.
Step-by-Step Methodology: Safe Weighing and Transfer
Environmental Setup: Ensure the analytical balance is located strictly within a certified chemical fume hood or a dedicated ventilated balance enclosure. Verify that the inward face velocity is between 80–100 feet per minute (fpm).
Static Mitigation (Critical Step): Piperazine HCl salts are prone to static cling, causing erratic dusting. Use an anti-static bar or a zero-stat ionizing gun to neutralize static charges on the spatulas and weigh boats prior to opening the chemical container.
Transfer Mechanics: Slowly open the desiccated container. Use a dedicated micro-spatula to transfer the solid. Never drop the powder from a height; place the spatula directly against the weigh boat to release the material.
Solvent Quenching: Whenever possible, dissolve the weighed solid in your reaction solvent (e.g., DCM, DMF, or water) inside the weigh boat before transferring it to the reaction vessel. This eliminates the risk of transferring dry, aerosolizable powder across the hood.
Decontamination: Wipe down the exterior of the reagent bottle, the spatulas, and the balance pan with a damp, lint-free cloth (using water or dilute acetic acid) before removing your hands from the fume hood.
Spill Response & Waste Disposal Plan
In the event of a spill, the primary objective is to prevent the aerosolization of the powder. Dry sweeping is strictly prohibited.
Fig 2. Decision tree for containment and clearance of piperazine salt spills.
Step-by-Step Methodology: Spill Containment
Isolate: If the spill is outside the fume hood, immediately restrict access to the area to prevent personnel from walking through and tracking the dust.
Upgrade PPE: Don a P100 respirator and heavy-duty nitrile gloves before approaching the spill.
Wet Containment: Lightly mist the spilled powder with water or a dilute acidic solution (e.g., 1M Citric Acid) using a spray bottle. This suppresses dust formation and helps dissolve the hydrochloride salt.
Collection: Use absorbent pads or damp paper towels to wipe up the wetted material. Place all contaminated materials into a heavy-duty plastic bag.
Surface Decontamination: Wash the spill area thoroughly with soap and water, followed by a wipe-down with 70% ethanol or isopropanol.
Step-by-Step Methodology: Waste Disposal
Quenching: If unreacted free-base 2-(Methoxymethyl)piperazine is present in the waste stream, neutralize it with a dilute acid (e.g., 1M HCl) to form the water-soluble, less volatile salt.
Segregation: Collect all solid waste and contaminated consumables (weigh boats, gloves, wipes) in a sealable, compatible hazardous waste container (e.g., High-Density Polyethylene, HDPE).
Final Disposal: Route to an approved hazardous waste facility for high-temperature incineration. Do NOT flush aqueous washings down the sink , as piperazine derivatives pose long-term toxicity risks to aquatic environments [3].
Title: Chemical respiratory sensitization—Current status of mechanistic understanding, knowledge gaps and possible identification methods of sensitizers
Source: PMC (National Institutes of Health)
URL: [Link]
Request a Quote
Submit your inquiry and our team will follow up with pricing and lead-time details.